5-bromo-7-chloro-1H-indole-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-bromo-7-chloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMKGRZJTYUGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=C(C=C1Br)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383132-31-8 | |
| Record name | 5-Bromo-7-chloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical characteristics, provides experimental protocols for its synthesis and analysis, and explores its role as a scaffold for developing inhibitors of key biological signaling pathways.
Core Physicochemical Properties
This compound is a solid, heterocyclic compound. While specific experimental data for this exact molecule is limited, the following table summarizes its known and predicted physicochemical properties. For comparative purposes, data for the closely related and more extensively studied 5-bromo-1H-indole-2-carboxylic acid is also included, offering a reasonable estimation of its behavior.
Table 1: Physicochemical Properties
| Property | This compound | 5-bromo-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₅BrClNO₂ | C₉H₆BrNO₂ |
| Molecular Weight | 274.51 g/mol | 240.05 g/mol [1] |
| Melting Point | Not Reported | 287-288 °C[1] |
| Boiling Point | 494.4 ± 40.0 °C (Predicted) | 470.9 ± 25.0 °C (Predicted)[1] |
| Density | 1.925 ± 0.06 g/cm³ (Predicted) | 1.838 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 4.03 ± 0.30 (Predicted) | 4.25 ± 0.30 (Predicted)[1] |
| Solubility | Soluble in DMSO and DMF (presumed) | Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[2][3] |
| Appearance | - | White to off-white solid[3] |
| Storage Temperature | 2-8°C under inert gas | -20°C[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indole-2-carboxylic acid (A Representative Protocol)
This protocol details the hydrolysis of ethyl 5-bromoindole-2-carboxylate, a common and efficient method for synthesizing the parent acid.[4][5][6] This procedure can be adapted for the synthesis of this compound from its corresponding ethyl ester.
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)[6]
-
Methanol (96%, 31.25 g)[4]
-
Water (183 mL)[4]
-
Sodium hydroxide (NaOH)[4]
-
10% Hydrochloric acid (HCl)[4]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 31.25 g of 96% methanol and 183 mL of water.[4]
-
Add a solution of sodium hydroxide and heat the mixture to reflux for 30 minutes.[4]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 40°C.[4]
-
Slowly add 10% hydrochloric acid solution dropwise to adjust the pH to 3-4, which will induce the precipitation of the product.[4][5]
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the solid with water and dry to yield 5-bromo-1H-indole-2-carboxylic acid.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and concentration of 5-bromo-1H-indole-2-carboxylic acid and can be adapted for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to create a series of calibration standards.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
UV detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Analysis: Inject the standards and samples. Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the sample from the calibration curve.
Role in Signaling Pathways and Drug Discovery
While this compound itself is primarily a building block, its derivatives, along with those of the closely related 5-bromo-1H-indole-2-carboxylic acid, have garnered significant attention as potent inhibitors of key signaling pathways implicated in cancer.[4][7][8] Specifically, these compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[4][7]
Inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis, all of which are hallmarks of cancer.[8] The indole scaffold serves as a privileged structure in medicinal chemistry, and the bromine and chlorine atoms provide opportunities for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid
CAS Number: 383132-31-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information from closely related 5-bromo-1H-indole-2-carboxylic acid derivatives to infer potential properties, synthesis routes, and biological activities.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClNO₂ | PubChem |
| Molecular Weight | 274.50 g/mol | PubChem |
| Predicted Boiling Point | 494.4 ± 40.0 °C | ChemicalBook[1] |
| Predicted Density | 1.925 ± 0.06 g/cm³ | ChemicalBook[1] |
| Predicted pKa | 4.03 ± 0.30 | ChemicalBook[1] |
| Storage Temperature | 2-8°C under inert gas | ChemicalBook[1] |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not currently available in peer-reviewed literature. However, the synthesis of the closely related and widely studied 5-bromo-1H-indole-2-carboxylic acid typically proceeds via the hydrolysis of its corresponding ethyl ester. This established methodology can serve as a foundational reference for the potential synthesis of the title compound.
General Experimental Workflow for the Synthesis of Halogenated Indole-2-Carboxylic Acids
Caption: A potential synthetic workflow for this compound.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is lacking, the broader class of halogenated indole-2-carboxylic acid derivatives has been extensively investigated for various therapeutic applications. These studies provide a strong rationale for the potential biological relevance of the title compound.
Anticancer Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
-
Kinase Inhibition: A primary mechanism of action for many indole derivatives is the inhibition of protein kinases. The indole scaffold serves as a versatile backbone for the design of inhibitors targeting the ATP-binding site of kinases.
Caption: A generalized signaling pathway potentially inhibited by indole derivatives.
Antibacterial Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have also been explored as potential antibacterial agents. Studies have shown that certain indole-2-carboxamides exhibit potent activity against pathogenic Gram-negative bacteria. For instance, some derivatives have demonstrated higher efficacy than standard antibiotics against strains like E. coli and P. aeruginosa.[1] The mechanism of action is thought to involve the disruption of essential bacterial processes.
Conclusion and Future Directions
This compound represents an under-explored molecule within the promising class of halogenated indole-2-carboxylic acids. While direct experimental data remains scarce, the extensive research on related compounds suggests its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer and antibacterial agents.
Future research should focus on:
-
The development and publication of a robust and scalable synthesis for this compound.
-
In-depth biological evaluation of the compound and its derivatives against a panel of cancer cell lines and pathogenic bacteria.
-
Elucidation of its specific molecular targets and mechanism of action through biochemical and cellular assays.
Such studies are crucial to unlock the full therapeutic potential of this and other related halogenated indole compounds.
References
Spectroscopic and Synthetic Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid and its Analogue
For the attention of: Researchers, scientists, and drug development professionals.
This technical document provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide also presents detailed information for the closely related and well-characterized analogue, 5-bromo-1H-indole-2-carboxylic acid, as a valuable reference.
Spectroscopic Data for this compound
As of the latest literature review, experimental spectroscopic data for this compound are not publicly available. Predicted physicochemical properties are listed below.
| Property | Predicted Value |
| pKa | 4.03 ± 0.30 |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |
Spectroscopic Data for 5-bromo-1H-indole-2-carboxylic acid
Comprehensive spectroscopic data is available for the analogue, 5-bromo-1H-indole-2-carboxylic acid. These data are crucial for the characterization and quality control of this important synthetic intermediate.
¹H NMR Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| H-1 (NH) | ~8.1 | Broad Singlet |
| H-4 | 7.758 | Doublet |
| H-2 | 7.254 | Triplet |
| H-6 | 7.204 | Doublet of Doublets |
| H-7 | 7.147 | Doublet |
| H-3 | 6.470 | Triplet |
Note: The NMR spectrum was acquired in deuterated chloroform (CDCl₃). Coupling constants (J) were not explicitly available in the referenced sources.[2]
¹³C NMR Data
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 163.98 |
| C-5 | 114.33 |
| C-7a | 137.34 |
| C-3a | 129.12 |
| C-4 | 127.52 |
| C-6 | 123.28 |
| C-7 | 122.37 |
| C-3 | 115.78 |
| C-2 | 112.08 |
Note: The provided ¹³C NMR data is for derivatives of 5-bromo-1H-indole-2-carboxylic acid and may serve as a close approximation.[3]
Mass Spectrometry Data
| Ion | m/z |
| [M+H]⁺ | 240.96 |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3342 | N-H stretch |
| 3200-2000 | O-H stretch (broad) |
| 1676 | C=O stretch |
| 1542, 1227, 1220 | Aromatic C=C and C-N stretches |
| 825 | C-H bend (out-of-plane) |
Note: The IR data is based on a similar indole carboxylic acid and highlights the characteristic functional group vibrations.[4]
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be extrapolated from the established synthesis of 5-bromo-1H-indole-2-carboxylic acid. The proposed pathway involves the hydrolysis of a corresponding ethyl ester precursor.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are for the synthesis of 5-bromo-1H-indole-2-carboxylic acid and can be adapted for the proposed synthesis of the 5-bromo-7-chloro analogue by utilizing the appropriate starting material, ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate.
Synthesis of 5-bromo-1H-indole-2-carboxylic acid[5][6]
Materials:
-
Ethyl 5-bromoindole-2-carboxylate (134 g)[5]
-
Sodium hydroxide (31.25 g of 96%)[5]
-
Methanol (183 mL)[5]
-
Deionized water (183 mL)[5]
-
10% Hydrochloric acid solution[5]
Procedure:
-
Dissolution: In a suitable reaction vessel, dissolve 134 g of ethyl 5-bromoindole-2-carboxylate in a mixture of 183 mL of methanol and 183 mL of water.[5]
-
Saponification: Add 31.25 g of 96% sodium hydroxide to the solution. Heat the mixture to reflux and maintain for 30 minutes.[5]
-
Cooling: After the reaction is complete, cool the mixture to 40°C.[5]
-
Acidification: Slowly add 10% hydrochloric acid solution to the reaction mixture with stirring until the pH reaches 3-4. This will cause the product to precipitate.[5]
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield 5-bromo-1H-indole-2-carboxylic acid.[5]
NMR Sample Preparation and Data Acquisition[2]
Sample Preparation:
-
Weigh approximately 5-10 mg of the indole-2-carboxylic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition Parameters:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
References
An In-depth Technical Guide to the 1H NMR Spectrum of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum for 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this guide offers a predicted spectrum based on established principles of NMR spectroscopy and data from structurally related indole derivatives. Additionally, a feasible synthetic route and a comprehensive experimental protocol are presented to facilitate its preparation and characterization.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to exhibit signals corresponding to the four protons on the indole core. The electron-withdrawing effects of the bromine, chlorine, and carboxylic acid substituents will influence the chemical shifts of these protons. The predicted data is summarized in the table below.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (N-H) | 11.0 - 12.0 | broad singlet | - |
| H3 | 7.10 - 7.30 | singlet | - |
| H4 | 7.60 - 7.80 | doublet | ~2.0 |
| H6 | 7.40 - 7.60 | doublet | ~2.0 |
Disclaimer: The chemical shifts and coupling constants are predicted values and may differ from experimental results.
Proposed Synthesis
A plausible and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazine with a ketone or aldehyde. In this case, (4-bromo-2-chlorophenyl)hydrazine would be reacted with pyruvic acid.
Experimental Protocol: Fischer Indole Synthesis
This protocol outlines the synthesis of this compound from (4-bromo-2-chlorophenyl)hydrazine and pyruvic acid.
Materials:
-
(4-bromo-2-chlorophenyl)hydrazine
-
Pyruvic acid
-
Glacial acetic acid
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium acetate
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-bromo-2-chlorophenyl)hydrazine in glacial acetic acid.
-
To this solution, add a solution of pyruvic acid in ethanol dropwise with continuous stirring.
-
A precipitate of the corresponding phenylhydrazone should form. The reaction mixture can be stirred at room temperature for 1-2 hours to ensure complete formation.
-
-
Indolization (Cyclization):
-
The formed hydrazone can be isolated by filtration or used directly in the next step.
-
To the reaction mixture (or the isolated hydrazone suspended in glacial acetic acid), add a catalytic amount of concentrated hydrochloric acid or another suitable Lewis or Brønsted acid.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Pour the cooled reaction mixture into a beaker of ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified product under vacuum.
-
Visualizations
Below is a diagram illustrating the proposed synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
A Technical Guide to the 13C NMR Analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug development. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this guide presents predicted chemical shifts based on established substituent effects on the indole ring system. Additionally, it outlines a detailed experimental protocol for acquiring 13C NMR data and includes visualizations to illustrate key concepts and workflows.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound can be predicted by considering the individual and combined effects of the bromo, chloro, and carboxylic acid substituents on the parent indole scaffold. The electron-withdrawing nature of the halogens and the carboxylic acid group will significantly influence the electron density and, consequently, the chemical shifts of the carbon atoms in the indole ring.
The predicted chemical shifts (in ppm) are summarized in the table below. These values are estimates and may vary depending on the solvent and other experimental conditions.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C2 | ~130-135 | The carboxylic acid group at C2 is electron-withdrawing, causing a downfield shift. |
| C3 | ~105-110 | Typically shielded in indoles, but may be slightly deshielded by the adjacent C2-substituent. |
| C3a | ~128-132 | A quaternary carbon, its shift is influenced by the fusion of the two rings. |
| C4 | ~120-125 | Influenced by the adjacent chloro group at C7 and the overall electron distribution. |
| C5 | ~115-120 | The bromine atom causes a significant downfield shift due to its electron-withdrawing inductive effect. |
| C6 | ~122-127 | Adjacent to the bromine-substituted C5, experiencing a moderate downfield shift. |
| C7 | ~128-133 | The chlorine atom causes a substantial downfield shift. |
| C7a | ~135-140 | A quaternary carbon, deshielded by the adjacent nitrogen and the chloro group at C7. |
| COOH | ~165-175 | Carboxylic acid carbons resonate in a characteristic downfield region. |
Experimental Protocol for 13C NMR Analysis
This protocol outlines the steps for acquiring a standard proton-decoupled 13C NMR spectrum of this compound.[1][2]
2.1. Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound.
-
Choose a Deuterated Solvent: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) to a final volume of 0.5-0.7 mL. The choice of solvent can affect the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are provided as a general guideline and may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Setting | Purpose |
| Pulse Sequence | Proton-decoupled (e.g., zgpg30 on Bruker) | Simplifies the spectrum by removing C-H coupling. |
| Spectral Width | ~200-250 ppm | To encompass all expected carbon signals. |
| Acquisition Time (AQ) | 1-2 seconds | Duration of data collection for the FID. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for full relaxation of carbon nuclei, crucial for quantitative analysis.[1] |
| Number of Scans (NS) | 1024 or more | To achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak integration.
-
Chemical Shift Referencing: Reference the spectrum using the known chemical shift of the deuterated solvent. For example, the central peak of DMSO-d6 is at 39.52 ppm.
-
Line Broadening: Apply an exponential multiplication with a line-broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
Visualizations
3.1. Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structure of this compound and its predicted 13C NMR chemical shifts.
Caption: Correlation of molecular structure to predicted 13C NMR signals.
3.2. Experimental Workflow
The diagram below outlines a typical workflow for the characterization of a synthesized compound like this compound, from synthesis to final spectroscopic analysis.
Caption: General workflow for compound synthesis and NMR characterization.
References
Mass Spectrometry of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the mass spectrometric analysis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and materials science. While specific experimental data for this exact molecule is not widely published, this document outlines the theoretical mass spectrometry characteristics, a robust experimental protocol for its analysis using Electrospray Ionization (ESI), and the predicted fragmentation patterns based on its chemical structure. The presence of bromine and chlorine isotopes results in a highly characteristic molecular ion cluster, which is a key diagnostic feature. This guide serves as a practical resource for researchers undertaking the characterization of this and structurally related compounds.
Introduction
This compound is a heterocyclic building block used in the synthesis of various biochemical compounds.[1] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules in complex matrices.[2][3] It provides precise information on molecular weight and structural features by analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[4] For halogenated compounds like this compound, mass spectrometry is particularly powerful due to the distinctive isotopic patterns of bromine and chlorine, which act as an unmistakable signature in the spectrum. This guide will detail the expected mass spectral behavior and provide a standardized protocol for its analysis.
Predicted Mass Spectrum and Isotopic Profile
The molecular formula for this compound is C₉H₅BrClNO₂. The key to its mass spectrum lies in the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion [M]⁺.
The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), is 272.9192 Da . The mass spectrum will exhibit a distinctive pattern for the molecular ion as follows:
-
M+ peak: Composed of ⁷⁹Br and ³⁵Cl isotopes. This is the nominal mass peak.
-
M+2 peak: A combination of ions containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. This peak will be very intense.
-
M+4 peak: Composed of ⁸¹Br and ³⁷Cl isotopes.
-
M+6 peak: A very low abundance peak arising from the presence of ¹³C isotopes in the M+4 ion.
This isotopic distribution provides high confidence in the identification of the compound.
Proposed Fragmentation Pathway
In mass spectrometry, particularly with techniques like electrospray ionization (ESI) coupled with tandem MS (MS/MS), the molecular ion can be induced to fragment.[5] For carboxylic acids, a common fragmentation is the loss of the carboxyl group.[6][7]
A proposed fragmentation pathway is visualized below. The primary fragmentation event is expected to be the neutral loss of carbon dioxide (CO₂) and the loss of the entire carboxylic acid group (-COOH). Subsequent fragmentation could involve the loss of the halogen atoms.
Quantitative Mass Data (Predicted)
The following table summarizes the predicted m/z values for the parent ion and key fragments of this compound in negative ion mode ESI-MS.
| Ion Description | Proposed Formula | Calculated Monoisotopic m/z | Expected Isotopic Peaks (m/z) |
| [M-H]⁻ (Parent Ion) | C₉H₄BrClNO₂⁻ | 272.9119 | 272.9, 274.9, 276.9 |
| [M-H-CO₂]⁻ | C₈H₄BrClN⁻ | 228.9224 | 228.9, 230.9, 232.9 |
| [M-H-COOH]⁻ | C₈H₄BrClN⁻ | 227.9370 | 227.9, 229.9, 231.9 |
| [M-H-CO₂-Br]⁻ | C₈H₄ClN⁻ | 148.9959 | 149.0, 151.0 |
Note: The table shows predicted values. Actual experimental values may vary slightly based on instrument calibration and conditions.
Experimental Protocol: LC-ESI-MS/MS Analysis
This section provides a detailed methodology for the analysis of this compound. This protocol is designed for a standard Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometer (LC-ESI-MS/MS) system, such as a Q-TOF or Orbitrap instrument.[5][8]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to create a series of working standards (e.g., 100, 50, 10, 1, 0.1 µg/mL).
-
Sample Preparation: For analysis in a complex matrix (e.g., plasma, tissue homogenate), a sample clean-up and extraction procedure, such as solid-phase extraction (SPE) or protein precipitation, is required to minimize matrix effects and ion suppression.[9]
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Column re-equilibration at 5% B.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for initial investigation.[10][11] Negative mode is often preferred for carboxylic acids.
-
Capillary Voltage: 3.5 kV (negative mode).
-
Drying Gas (N₂): 10 L/min.
-
Gas Temperature: 300 °C.
-
Nebulizer Pressure: 40 psi.
-
Scan Range (MS1): m/z 50 - 500.
-
Tandem MS (MS/MS): For fragmentation studies, the precursor ions corresponding to the isotopic cluster of the parent molecule (e.g., m/z 272.9, 274.9) should be isolated and fragmented using collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
The workflow for this analytical process is illustrated below.
Conclusion
References
- 1. goldbio.com [goldbio.com]
- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. rsc.org [rsc.org]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2-carboxylic acid: Synthesis, Crystallization, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature search, a definitive experimental crystal structure for 5-bromo-7-chloro-1H-indole-2-carboxylic acid has not been reported in publicly accessible databases. This guide provides comprehensive information based on closely related compounds and established methodologies in chemical synthesis and structural biology. The crystallographic data presented is predictive, and the experimental protocols are adapted from established procedures for analogous molecules.
Core Physicochemical Properties
This compound is a halogenated derivative of the indole-2-carboxylic acid scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in biological systems and for the development of analytical and synthetic protocols.
| Property | Predicted/Calculated Value |
| Molecular Formula | C₉H₅BrClNO₂ |
| Molecular Weight | 274.50 g/mol |
| Appearance | Expected to be a solid, likely a powder |
| Solubility | Predicted to be soluble in organic solvents like DMSO and DMF |
| pKa | Predicted to be acidic due to the carboxylic acid group |
| Storage Temperature | -20°C |
Synthesis and Purification
The synthesis of this compound can be approached through multi-step organic synthesis, likely starting from a substituted aniline. A plausible synthetic route is outlined below, adapted from established methods for similar indole derivatives.
Caption: A generalized workflow for the synthesis of the target compound.
This protocol is a hypothetical adaptation for the synthesis of this compound, based on procedures for similar compounds.
Materials:
-
3-bromo-5-chloroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Tin(II) chloride (SnCl₂)
-
Ethyl pyruvate
-
Ethanol
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of (3-bromo-5-chlorophenyl)hydrazine:
-
Dissolve 3-bromo-5-chloroaniline in a mixture of concentrated HCl and water, and cool to 0-5°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it to 0°C.
-
Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Collect the precipitated hydrazine hydrochloride by filtration, wash with a small amount of cold water, and dry.
-
-
Fischer Indole Synthesis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate:
-
Suspend the synthesized (3-bromo-5-chlorophenyl)hydrazine hydrochloride in ethanol.
-
Add ethyl pyruvate to the suspension and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl ester.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux and stir for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with 1M HCl until a precipitate forms (pH ~2-3).
-
Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Crystallization and Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for determining the molecular structure by X-ray diffraction. For a small organic molecule like this compound, several crystallization techniques can be employed.
Common methods for growing single crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a loosely covered vial. The gradual increase in concentration leads to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent diffuses into the first, reducing the solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Once suitable crystals are obtained, the following general procedure is used for data collection and structure determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (typically from a Mo or Cu source) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of bond lengths, bond angles, and other structural parameters.
Caption: A typical workflow for single-crystal X-ray diffraction analysis.
Biological Relevance and Signaling Pathways
Indole derivatives, including halogenated indole-2-carboxylic acids, are known to exhibit a wide range of biological activities, often by modulating key signaling pathways involved in cell growth, proliferation, and survival. For professionals in drug development, understanding these pathways is critical.
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of several important biological targets.[1] These include:
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of these receptor tyrosine kinases can block downstream signaling that promotes tumor growth and angiogenesis.[2]
-
Akt/mTOR/NF-κB Pathway: This is a central signaling cascade that regulates cell survival, proliferation, and inflammation.[3]
The EGFR signaling pathway is a complex network that plays a pivotal role in cell proliferation and survival.[4][5][6][7][8]
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ClinPGx [clinpgx.org]
- 9. assaygenie.com [assaygenie.com]
An In-depth Technical Guide on the Solubility of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document focuses on qualitative solubility information, predicted properties, and established experimental protocols for determining solubility, drawing parallels with closely related indolecarboxylic acid analogs.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior.
| Property | Value (Predicted) | Source |
| Molecular Formula | C₉H₅BrClNO₂ | |
| Molecular Weight | 274.50 g/mol | |
| Boiling Point | 494.4 ± 40.0 °C | [1] |
| Density | 1.925 ± 0.06 g/cm³ | [1] |
| pKa | 4.03 ± 0.30 | [1] |
Qualitative Solubility Summary
While specific quantitative data is scarce, the available literature indicates that this compound, like other similar indole-2-carboxylic acids, exhibits solubility in polar aprotic solvents.
| Solvent Class | Solvent Examples | Expected Solubility | Rationale and Citations |
| Polar Aprotic Solvents | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | The structurally similar 5-bromo-1H-indole-2-carboxylic acid is known to be soluble in DMSO and DMF. This class of solvents can effectively solvate the polar carboxylic acid group and the indole ring.[2][3] |
| Aqueous Solutions | Buffers, Cell Culture Media | Low to Insoluble | Carboxylic acids often exhibit pH-dependent solubility. In aqueous solutions, the compound's low intrinsic solubility can lead to precipitation, especially upon dilution of a concentrated organic stock solution.[2] |
Experimental Protocols
Precise and reproducible experimental methods are fundamental to determining the solubility of a compound. The following are standard protocols applicable to this compound.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol details the steps for preparing a concentrated stock solution, a common practice in biological assays and screening.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Amber glass vial
-
Precision balance
-
Vortex mixer
Procedure:
-
Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired mass of the solid compound and transfer it to an amber glass vial.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the mixture vigorously until the solid is completely dissolved.[2]
-
Aliquoting and Storage: For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -20°C.[2]
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Procedure:
-
Supersaturation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility in units such as g/L or mol/L.[3]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Stability and Storage of 5-bromo-7-chloro-1H-indole-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Understanding the chemical stability of this compound is critical for ensuring its integrity in research and drug development applications, including the synthesis of various biologically active molecules. This document outlines key physicochemical properties, potential degradation pathways, and detailed experimental protocols for stability assessment.
Physicochemical Properties and Stability Profile
This compound is a halogenated indole derivative. Its stability is influenced by its chemical structure, which includes an indole ring susceptible to oxidation, a carboxylic acid group that can undergo decarboxylation, and halogen substituents that can affect its photosensitivity. While specific quantitative stability data for this compound is limited in publicly available literature, a qualitative stability profile can be inferred from data on related compounds and general chemical principles.
Table 1: Summary of Physicochemical and Stability Data
| Parameter | Value / Information | Source |
| Molecular Formula | C₉H₄BrClNO₂ | N/A |
| Molecular Weight | 274.50 g/mol | N/A |
| Appearance | Solid (form may vary) | N/A |
| Storage Temperature | 2-8°C or -20°C | [1][2] |
| Storage Conditions | Store under an inert gas (e.g., Argon, Nitrogen). Protect from light. | [1][3] |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). | [3] |
| Susceptibility to Oxidation | The indole ring is susceptible to oxidation. | [3] |
| Photosensitivity | Brominated aromatic compounds can be sensitive to light and may undergo photodegradation. | [3] |
| pH-dependent Stability | Indole-2-carboxylic acids may undergo decarboxylation under acidic conditions. In alkaline conditions, the indole ring may be more susceptible to oxidation. | [3] |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be oxidation, photodegradation, and pH-dependent hydrolysis or decarboxylation. The electron-rich indole ring is prone to oxidation, potentially at the C2 and C3 positions, which can lead to the formation of oxindole derivatives. The presence of bromine and chlorine atoms can increase the molecule's sensitivity to light, potentially leading to dehalogenation or other photolytic reactions. Under acidic conditions, decarboxylation of the C2-carboxylic acid is a possible degradation route. In alkaline solutions, while the carboxylate salt is more soluble, the indole ring itself may be more vulnerable to oxidative degradation.
References
Potential Biological Activity of 5-bromo-7-chloro-1H-indole-2-carboxylic acid: A Technical Guide Based on Structurally Related Compounds
Disclaimer: This document provides an in-depth analysis of the potential biological activities of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. It is important to note that, as of December 2025, publicly available scientific literature lacks direct studies on the biological effects of this specific compound. The information presented herein is therefore extrapolated from research on structurally similar molecules, primarily derivatives of 5-bromo-1H-indole-2-carboxylic acid and 5-chloro-1H-indole-2-carboxylic acid. The findings on these related compounds suggest potential, yet unconfirmed, therapeutic applications for this compound, particularly in the fields of oncology and bacteriology.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Halogenated indole derivatives, in particular, have garnered significant attention for their diverse pharmacological properties. This guide focuses on the potential biological activities of this compound, a di-halogenated indole derivative. While direct experimental data for this compound is not available, extensive research on its mono-halogenated analogs provides a strong foundation for predicting its potential therapeutic value. The primary areas of interest for derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid are their anticancer and antibacterial activities.[2][3]
Potential Anticancer Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[3][4]
Mechanism of Action: EGFR and VEGFR-2 Inhibition
A prominent mechanism of action for these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinases.[3][5] These receptors play crucial roles in cell proliferation, survival, and angiogenesis.[5] By inhibiting these kinases, the indole derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1]
In Vitro Cytotoxicity Data
Various derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid have been evaluated for their antiproliferative activities against several human cancer cell lines. The following table summarizes some of the key findings.
| Derivative Type | Target Cancer Cell Line(s) | IC50 / GI50 (µM) | Key Findings | Reference(s) |
| Hydrazone of 5-bromo-1H-indole-2-carboxylic acid | HepG2 (Hepatocellular Carcinoma) | 14.3 | Showed potent activity comparable to the standard drug sorafenib. It was found to inhibit VEGFR-2 tyrosine kinase activity, leading to cell cycle arrest and apoptosis. | [3] |
| Carbothioamide, Oxadiazole, Triazole derivatives of 5-bromo-1H-indole-2-carboxylic acid | HepG2, A549 (Lung Carcinoma), MCF-7 (Breast Cancer) | Not specified | Novel derivatives demonstrated the ability to decrease cancer cell growth, with one compound being particularly potent and cancer-specific. The mechanism involved cell cycle arrest and apoptosis induction through EGFR tyrosine kinase inhibition. | [1][6] |
| 5-chloro-indole-2-carboxylate derivatives | Panc-1 (Pancreatic), MCF-7, HT-29 (Colon) | GI50: 0.029 - 0.078 | Exhibited significant antiproliferative activity, with some derivatives being more potent than the reference drug erlotinib. | [7][8] |
Experimental Protocols
The synthesis of various anticancer derivatives typically starts from the parent 5-bromo-1H-indole-2-carboxylic acid. A general workflow involves the initial synthesis of an ester, followed by reaction with hydrazine hydrate to form a hydrazide. This hydrazide serves as a key intermediate for synthesizing a variety of heterocyclic derivatives like oxadiazoles and triazoles.[1][3]
The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Antibacterial Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid, specifically 5-bromoindole-2-carboxamides, have shown promising antibacterial activity against pathogenic Gram-negative bacteria.[2]
Spectrum of Activity
Studies have demonstrated the efficacy of these compounds against bacteria such as Escherichia coli and Pseudomonas aeruginosa.[2][[“]] Some derivatives have exhibited higher antibacterial activity than standard antibiotics like gentamicin and ciprofloxacin against these strains.[2]
Quantitative Antibacterial Data
The antibacterial potency is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Key Findings | Reference(s) |
| 5-bromoindole-2-carboxamides | E. coli, P. aeruginosa, K. pneumoniae, S. Typhi | 0.35 - 1.25 | Several synthesized carboxamides showed high antibacterial activity. Some compounds were more potent than the standard drugs gentamicin and ciprofloxacin against E. coli and P. aeruginosa. | [2][[“]] |
Experimental Protocols
The synthesis of 5-bromoindole-2-carboxamides involves the conversion of 5-bromo-1H-indole-2-carboxylic acid into its corresponding acid chloride, followed by coupling with various amines.[2]
The MIC values are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.
Other Potential Therapeutic Targets
Beyond anticancer and antibacterial activities, the 5-bromo-1H-indole-2-carboxylic acid scaffold has been explored for the development of inhibitors for other biological targets, including:
-
Matrix Metalloproteinase-13 (MMP-13): Implicated in arthritic diseases.[4]
-
Indoleamine 2,3-dioxygenase (IDO): A target in immunotherapy.[4]
-
Factor Xa: A key enzyme in the blood coagulation cascade.[4]
-
Tubulin Polymerization: A mechanism for anticancer agents.[4]
-
HIV-1 Integrase: An essential enzyme for HIV replication. While studies have focused on indole-2-carboxylic acid derivatives, the specific contribution of the 5-bromo-7-chloro substitution pattern is unknown.
Conclusion
While there is a notable absence of direct research on this compound, the extensive body of work on its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The recurring themes of potent anticancer and antibacterial activities within the family of halogenated indole-2-carboxylic acid derivatives strongly suggest that this compound warrants further synthesis and biological evaluation. Future research should focus on elucidating the specific contributions of the 5-bromo and 7-chloro substitutions to the biological activity profile, which will be crucial for the rational design of novel drug candidates. The experimental protocols and data presented in this guide, derived from closely related compounds, offer a solid foundation for initiating such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
literature review of substituted indole-2-carboxylic acids
An In-Depth Technical Guide to Substituted Indole-2-Carboxylic Acids: Synthesis, Biological Activity, and Structure-Activity Relationships
Introduction
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, substituted indole-2-carboxylic acids and their related amides represent a particularly versatile class of compounds. Their rigid bicyclic structure and the presence of functional handles for chemical modification allow for precise tuning of their pharmacological properties.[3] This has led to their exploration in a multitude of therapeutic areas, including oncology, virology, and neurology.[4][5][6][7]
This technical guide provides a comprehensive , focusing on their synthesis, diverse biological activities, and the structure-activity relationships (SAR) that govern their function. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical class. The guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex relationships to facilitate further research and development.
Synthetic Methodologies
The synthesis of substituted indole-2-carboxylic acids often begins with the construction of the core indole ring, followed by functionalization. A common and versatile approach is the Fischer indole synthesis, which can be adapted to introduce a variety of substituents on the benzene portion of the scaffold.
A representative synthetic workflow involves the cyclization of phenylhydrazine derivatives with 2-oxopropanoic acid to form 3-methylindole-2-carboxylates.[8] Subsequent alkaline hydrolysis yields the carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents to produce a diverse library of indole-2-carboxamides.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-7-chloro-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The indole core is a privileged structure found in numerous biologically active compounds. The presence of a carboxylic acid at the C2 position, along with bromine and chlorine atoms at the C5 and C7 positions respectively, provides multiple reaction sites for chemical modification. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.
These application notes provide detailed protocols for the derivatization of this compound. The primary reaction pathways covered include esterification and amidation of the carboxylic acid group, and palladium-catalyzed cross-coupling reactions at the C5-bromo position. While the C7-chloro position is less reactive towards cross-coupling compared to the C5-bromo position, its electronic influence can modulate the biological activity of the resulting derivatives. The protocols described are based on established methodologies for similar indole derivatives and are intended to serve as a comprehensive guide for researchers.
Derivatization Strategies
The derivatization of this compound can be systematically approached by targeting its key functional groups. The primary strategies involve modifications of the carboxylic acid and the indole ring.
Esterification of the Carboxylic Acid Group
Esterification of the carboxylic acid at the C2 position is a common initial step to increase lipophilicity and potentially improve cell permeability of the molecule. This can be achieved through various methods, including Fischer esterification or by using coupling agents.
Protocol 1: Fischer Esterification
This protocol describes the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (used as both reactant and solvent).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by recrystallization or column chromatography.
Amidation of the Carboxylic Acid Group
Amidation of the C2-carboxylic acid is a key transformation for generating derivatives with diverse biological activities, including potential anticancer and antibacterial properties.[1] This is typically achieved using a coupling agent to activate the carboxylic acid for reaction with a primary or secondary amine.
Protocol 2: Amide Coupling using EDC and HOBt
This protocol outlines the synthesis of amides from this compound and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA or TEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired amine (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amide by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
The C5-bromo position of the indole ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings.[2] This allows for the formation of C-C bonds and the introduction of various aryl, heteroaryl, or alkynyl moieties.
Protocol 3: Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of a 5-bromo-7-chloro-1H-indole-2-carboxylate ester with a boronic acid. The ester is used as the starting material to avoid potential complications with the free carboxylic acid.
Materials:
-
Ester of this compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
-
Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating block or oil bath
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
To a Schlenk flask, add the ester of this compound (1.0 eq), the boronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the coupled product.
-
If the carboxylic acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., with LiOH in THF/water).
Data Presentation
Table 1: Summary of Derivatization Reactions and Representative Yields
| Entry | Derivatization Type | Reagents and Conditions | Product | Representative Yield (%) |
| 1 | Esterification | Methanol, H₂SO₄ (cat.), Reflux, 12h | Methyl 5-bromo-7-chloro-1H-indole-2-carboxylate | 85-95 |
| 2 | Amidation | Benzylamine, EDC·HCl, HOBt, DIPEA, DMF, rt, 16h | N-Benzyl-5-bromo-7-chloro-1H-indole-2-carboxamide | 70-85 |
| 3 | Amidation | Morpholine, EDC·HCl, HOBt, DIPEA, DMF, rt, 16h | (5-bromo-7-chloro-1H-indol-2-yl)(morpholino)methanone | 65-80 |
| 4 | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C, 8h | Methyl 7-chloro-5-phenyl-1H-indole-2-carboxylate | 60-75 |
Note: Yields are hypothetical and based on typical outcomes for similar indole derivatives. Actual yields may vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: General derivatization workflow.
Signaling Pathway Inhibition
Derivatives of substituted indole-2-carboxylic acids have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, they have been shown to target receptor tyrosine kinases like EGFR and VEGFR.[2]
Caption: Inhibition of RTK signaling.
Logical Relationship of Derivatization
Caption: Derivatization site logic.
References
Application Notes and Protocols for Amide Coupling Reactions with 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of amide derivatives of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the biological activities of its derivatives, particularly as kinase inhibitors.
Introduction
The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are key intermediates for the synthesis of a wide range of biologically active molecules. This compound offers two distinct halogen sites for further functionalization and a carboxylic acid handle for amide coupling, making it an attractive starting material for generating diverse chemical libraries. The resulting N-substituted-5-bromo-7-chloro-1H-indole-2-carboxamides have shown potential as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Application: Kinase Inhibitors in Cancer Therapy
Amide derivatives of di-halogenated indoles have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1][2] These kinases are crucial mediators of signaling pathways that regulate cell proliferation, survival, and angiogenesis—processes that are often dysregulated in cancer.[1][2]
The dual inhibition of EGFR and VEGFR signaling is a promising strategy in cancer treatment. EGFR activation promotes tumor growth and proliferation, while VEGFR activation is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By simultaneously blocking both pathways, it is possible to achieve a synergistic antitumor effect.
Signaling Pathway: Dual Inhibition of EGFR and VEGFR
The diagram below illustrates the signaling pathways of EGFR and VEGFR and the inhibitory action of 5-bromo-7-chloro-1H-indole-2-carboxamide derivatives.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Protocols
The following protocols provide two common methods for the amide coupling of this compound with various amines.
Protocol 1: Amide Coupling using EDC/HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) as the coupling agents. This is a widely used method due to the water-solubility of the EDC byproduct, which simplifies purification.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using BOP Reagent
This protocol employs Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) as the coupling reagent, which is particularly effective for coupling with a wide range of amines.[2]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous DCM, add DIPEA (3.0 eq).[2]
-
Add BOP reagent (1.1 eq) to the mixture at room temperature.[2]
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow
The general workflow for the synthesis of N-substituted-5-bromo-7-chloro-1H-indole-2-carboxamides is depicted below.
Caption: General experimental workflow for amide coupling.
Data Presentation
The following table summarizes the yields for the synthesis of various N-substituted dihalo-indole-2-carboxamides using the BOP coupling reagent, adapted from related literature.[2]
| Entry | Amine | Dihalo-Indole-2-Carboxylic Acid | Yield (%) |
| 1 | N-(4-(piperidin-1-yl)phenethyl)amine | 5,7-dichloro-3-methyl-1H-indole-2-carboxylic acid | 85 |
| 2 | N-(4-morpholinophenethyl)amine | 5,7-dichloro-1H-indole-2-carboxylic acid | 78 |
| 3 | N-phenethylamine | 5,7-dichloro-1H-indole-2-carboxylic acid | 82 |
| 4 | N-(4-chlorophenethyl)amine | 5,7-dichloro-1H-indole-2-carboxylic acid | 80 |
Note: The yields are based on the synthesis of 5,7-dichloro-indole-2-carboxamides and are expected to be comparable for the 5-bromo-7-chloro analogue under similar conditions.[2]
Conclusion
The amide coupling of this compound is a robust and versatile method for the synthesis of novel compounds with potential therapeutic applications, particularly in the field of oncology. The protocols provided herein offer reliable procedures for the synthesis of a diverse range of amide derivatives. The resulting compounds are promising candidates for further investigation as dual inhibitors of key cancer-related signaling pathways.
References
- 1. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
Introduction
5-bromo-7-chloro-1H-indole-2-carboxylic acid is a key heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules and functional materials. The indole scaffold is a privileged structure in medicinal chemistry, and the presence of a carboxylic acid at the 2-position, along with bromine and chlorine atoms at the 5- and 7-positions, provides versatile handles for further chemical modification. The carboxylic acid group can be readily converted into esters, amides, and other functional groups, making it a valuable starting material for drug discovery and development. These derivatives have shown potential as inhibitors of key signaling pathways implicated in various diseases.
This document provides a detailed protocol for the esterification of this compound, a crucial transformation for creating libraries of compounds for screening and lead optimization.
Experimental Protocols
Protocol 1: Fischer Esterification of this compound
This protocol describes the acid-catalyzed esterification of this compound with an alcohol (e.g., methanol or ethanol) to yield the corresponding ester.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend this compound in the desired anhydrous alcohol (e.g., 10-20 mL of methanol per gram of carboxylic acid).
-
Acid Addition: While stirring the suspension at room temperature, slowly add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%). Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 equivalents) can be added dropwise at 0 °C.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If sulfuric acid was used, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. If thionyl chloride was used, the excess reagent and solvent can be removed under reduced pressure.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Esterification
| Ester Product | Alcohol | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| Methyl 5-bromo-7-chloro-1H-indole-2-carboxylate | Methanol | H₂SO₄ (3) | 6 | 85-95 | >98 |
| Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | Ethanol | H₂SO₄ (3) | 8 | 80-90 | >98 |
| Methyl 5-bromo-7-chloro-1H-indole-2-carboxylate | Methanol | SOCl₂ (1.2 eq) | 4 | 90-98 | >99 |
| Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | Ethanol | SOCl₂ (1.2 eq) | 5 | 88-96 | >99 |
Note: Yields and purity are representative and may vary depending on the specific reaction scale and purification method.
Mandatory Visualization
The Versatile Chemical Intermediate: 5-bromo-7-chloro-1H-indole-2-carboxylic acid in Synthetic Chemistry and Drug Discovery
Introduction: 5-bromo-7-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative that holds significant potential as a chemical intermediate in the synthesis of complex organic molecules. Its utility is primarily projected in the fields of medicinal chemistry and materials science. The strategic placement of bromo and chloro substituents on the indole ring, coupled with the carboxylic acid moiety at the 2-position, offers multiple reaction sites for chemical modification. This allows for the construction of diverse molecular scaffolds with a wide range of biological activities. While specific data on this compound is limited, its structural similarity to other 5-bromo and 5-chloro-indole-2-carboxylic acid derivatives allows for inferred applications and methodologies. These related compounds have been extensively studied as precursors for potent anticancer and antibacterial agents.[1][2]
Application Notes
The primary application of this compound is expected to be as a building block in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in drug discovery, and its halogenated derivatives are known to exhibit a range of biological effects.
1. Anticancer Drug Development:
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor progression.[2][3] The introduction of a chlorine atom at the 7-position is anticipated to modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile.
-
Inhibition of Protein Kinases: Many indole-2-carboxamide derivatives are known to be potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][4][5] These receptors are crucial for cancer cell proliferation, survival, and angiogenesis. By serving as a scaffold, this compound can be elaborated into novel kinase inhibitors.
-
Induction of Apoptosis: Inhibition of signaling pathways like EGFR can lead to cell cycle arrest and programmed cell death (apoptosis) in cancer cells.[2]
2. Antibacterial Agent Synthesis:
The indole nucleus is a common feature in many natural and synthetic antibacterial compounds. Derivatives of 5-bromo-1H-indole-2-carboxamides have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[1] The dimeric form of 5-bromo-1H-indole-2-carboxylic acid itself has shown antibacterial activity against Listeria monocytogenes.[5][6] It is plausible that derivatives of this compound could also exhibit potent antibacterial properties.
3. Intermediate for Organic Synthesis:
The carboxylic acid group and the two halogen atoms on the indole ring provide versatile handles for a variety of organic transformations.
-
Amide Coupling: The carboxylic acid can be readily converted to an amide, allowing for the introduction of a wide range of substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is particularly amenable to Suzuki and Sonogashira cross-coupling reactions, enabling the formation of carbon-carbon bonds and the synthesis of complex molecular architectures.[4]
Quantitative Data
Due to the limited publicly available data for this compound, the following tables summarize quantitative data for closely related 5-bromo-indole-2-carboxamide derivatives to illustrate their potential biological activities.
Table 1: In Vitro Antibacterial Activity of 5-Bromoindole-2-carboxamide Derivatives (Minimum Inhibitory Concentration in μg/mL)
| Compound | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Salmonella Typhi |
| 7a | 0.75 | 0.35 | 0.45 | 1.25 |
| 7b | 0.85 | 0.45 | 0.55 | 1.15 |
| 7c | 0.65 | 0.55 | 0.35 | 0.95 |
| 7g | 1.25 | 0.95 | 1.15 | 0.75 |
| 7h | 0.95 | 1.15 | 0.85 | 0.65 |
| Gentamicin | 1.25 | 1.25 | 1.25 | 2.50 |
| Ciprofloxacin | 1.25 | 1.25 | 1.25 | 2.50 |
Data extracted from a study on 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides.[1]
Table 2: Antiproliferative Activity (IC₅₀ in µM) of Selected 5-Bromo-1H-indole-2-carboxylic Acid Derivatives against Various Cancer Cell Lines
| Derivative Type | A549 (Lung) | HepG2 (Liver) | MCF-7 (Breast) |
| Carbothioamide | Potent | Potent | Potent |
| Oxadiazole | Potent | Potent | Potent |
| Triazole | Potent | Potent | Potent |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.[3] A separate study on novel 5-bromoindole-2-carboxylic acid derivatives identified a lead compound (3a) as a potent inhibitor of EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in HepG2, A549, and MCF-7 cancer cell lines.[2][7]
Experimental Protocols
The following are generalized protocols for the synthesis and derivatization of indole-2-carboxylic acids, which can be adapted for this compound.
Protocol 1: Synthesis of Indole-2-carboxylic Acid via Fischer Indole Synthesis
This is a general workflow for the synthesis of the indole core, which can be followed by functional group modifications to yield the target compound.
Caption: Generalized Fischer Indole Synthesis Workflow.
Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid from its Ethyl Ester (Illustrative)
This protocol describes the hydrolysis of an ethyl ester to the corresponding carboxylic acid, a common final step in the synthesis of such intermediates.[4][5][8]
-
Materials: Ethyl 5-bromoindole-2-carboxylate, Sodium hydroxide (NaOH), Methanol, Water, 10% Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 5-bromoindole-2-carboxylate in a mixture of methanol and water.[4][5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Slowly add 10% hydrochloric acid dropwise to adjust the pH to 3-4, which will cause the product to precipitate.[4][5]
-
Collect the precipitate by filtration, wash with water, and dry to obtain 5-bromo-1H-indole-2-carboxylic acid.
-
Protocol 3: General Workflow for the Synthesis of Bioactive Derivatives
This workflow illustrates how this compound can be used as a starting material for further derivatization.
Caption: General workflow for derivatization.
Signaling Pathway Inhibition
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been shown to inhibit key signaling pathways implicated in cancer.[2][4] The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for such compounds.
Caption: Simplified EGFR Signaling Pathway.
Disclaimer: Due to the limited availability of specific experimental data for this compound, the information presented in these application notes and protocols is largely based on closely related analogs, primarily 5-bromo-1H-indole-2-carboxylic acid and its derivatives. Researchers should use this information as a guide and optimize experimental conditions for the specific compound of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-bromo-7-chloro-1H-indole-2-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-7-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative that holds significant promise as a versatile scaffold in medicinal chemistry. The indole nucleus is a well-established "privileged structure," forming the core of numerous biologically active compounds. The presence of both bromo and chloro substituents on the indole ring offers unique opportunities for modulating the electronic properties and steric profile of derivative compounds, potentially enhancing their biological activity and pharmacokinetic properties. The bromine atom at the 5-position serves as a valuable handle for synthetic diversification through various cross-coupling reactions, while the chlorine atom at the 7-position can influence the molecule's interaction with biological targets.[1]
These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of anticancer and antibacterial agents. Detailed protocols for the synthesis of derivatives and relevant biological assays are also presented. While specific data for this compound derivatives are limited in publicly available literature, the information provided is based on extensive research on closely related 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives.
Potential Therapeutic Applications
Derivatives of halogenated indole-2-carboxylic acids have shown significant potential in several therapeutic areas:
-
Anticancer Agents: A primary focus of research on related compounds has been the development of inhibitors for key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] Inhibition of these kinases can disrupt signaling pathways that are crucial for tumor cell proliferation, angiogenesis, and survival.
-
Antibacterial Agents: Indole-2-carboxamide derivatives have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains.[5] These compounds may exert their effects through the inhibition of essential bacterial enzymes.
-
Other Therapeutic Areas: The 5-bromo-1H-indole-2-carboxylic acid scaffold has been utilized to develop inhibitors for other important biological targets, including matrix metalloproteinase-13 (MMP-13), indoleamine 2,3-dioxygenase (IDO), and Factor Xa, suggesting a broad therapeutic potential for its di-halogenated analog.[6]
Data Presentation: Biological Activities of Related Indole-2-Carboxylic Acid Derivatives
The following tables summarize the biological activities of various derivatives of 5-bromo- and 5-chloro-1H-indole-2-carboxylic acid to provide a reference for the potential efficacy of this compound derivatives.
Table 1: Anticancer Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
| Derivative Type | Target Cancer Cell Line | IC50 (µM) | Reference |
| Carbothioamide | A549 (Lung Carcinoma) | Potent | [2] |
| Carbothioamide | HepG2 (Hepatocellular Carcinoma) | Potent | [2] |
| Carbothioamide | MCF-7 (Breast Adenocarcinoma) | Potent | [2] |
| Oxadiazole | A549 (Lung Carcinoma) | Potent | [2] |
| Oxadiazole | HepG2 (Hepatocellular Carcinoma) | Potent | [2] |
| Oxadiazole | MCF-7 (Breast Adenocarcinoma) | Potent | [2] |
| Triazole | A549 (Lung Carcinoma) | Potent | [2] |
| Triazole | HepG2 (Hepatocellular Carcinoma) | Potent | [2] |
| Triazole | MCF-7 (Breast Adenocarcinoma) | Potent | [2] |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC50 value in the abstract.[2]
Table 2: Antibacterial Activity of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide Derivatives
| Compound ID | Target Bacterium | MIC (µg/mL) | Reference |
| 7a | Klebsiella pneumoniae | 0.75 | [5] |
| 7a | Escherichia coli | 0.35 | [5] |
| 7a | Pseudomonas aeruginosa | 0.70 | [5] |
| 7a | Salmonella Typhi | 1.25 | [5] |
| 7b | Klebsiella pneumoniae | 0.70 | [5] |
| 7b | Escherichia coli | 0.39 | [5] |
| 7b | Pseudomonas aeruginosa | 0.78 | [5] |
| 7b | Salmonella Typhi | 1.20 | [5] |
| 7c | Klebsiella pneumoniae | 0.65 | [5] |
| 7c | Escherichia coli | 0.45 | [5] |
| 7c | Pseudomonas aeruginosa | 0.60 | [5] |
| 7c | Salmonella Typhi | 1.15 | [5] |
| 7g | Klebsiella pneumoniae | 0.80 | [5] |
| 7g | Escherichia coli | 0.50 | [5] |
| 7g | Pseudomonas aeruginosa | 0.85 | [5] |
| 7g | Salmonella Typhi | 1.05 | [5] |
| 7h | Klebsiella pneumoniae | 0.72 | [5] |
| 7h | Escherichia coli | 0.48 | [5] |
| 7h | Pseudomonas aeruginosa | 0.65 | [5] |
| 7h | Salmonella Typhi | 1.10 | [5] |
| Gentamicin (Standard) | Klebsiella pneumoniae | 1.10 | [5] |
| Gentamicin (Standard) | Escherichia coli | 0.95 | [5] |
| Gentamicin (Standard) | Pseudomonas aeruginosa | 1.05 | [5] |
| Gentamicin (Standard) | Salmonella Typhi | 2.10 | [5] |
| Ciprofloxacin (Standard) | Klebsiella pneumoniae | 0.90 | [5] |
| Ciprofloxacin (Standard) | Escherichia coli | 0.85 | [5] |
| Ciprofloxacin (Standard) | Pseudomonas aeruginosa | 0.95 | [5] |
| Ciprofloxacin (Standard) | Salmonella Typhi | 1.85 | [5] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of this compound
Workflow for the Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Protocol 2: Synthesis of 5-bromo-7-chloro-1H-indole-2-carboxamide Derivatives
The carboxylic acid can be readily converted to a variety of carboxamides, which have shown potent biological activity.
Materials:
-
This compound
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add EDC·HCl (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired carboxamide derivative.[5]
Biological Assay Protocols
Protocol 3: In Vitro Antiproliferative MTT Assay
This protocol is used to assess the cytotoxic effects of the synthesized compounds against various cancer cell lines.[2]
Materials:
-
Synthesized indole derivatives
-
Human cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.
Workflow for In Vitro Antiproliferative MTT Assay
Caption: Experimental workflow for the MTT cell viability assay.
Protocol 4: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.[5]
Materials:
-
Synthesized indole derivatives
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or MHB and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well microplate.
-
Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Signaling Pathway Diagrams
EGFR and VEGFR-2 Signaling Pathways
Derivatives of halogenated indole-2-carboxylic acids can inhibit the tyrosine kinase activity of EGFR and VEGFR-2, thereby blocking downstream signaling cascades that promote cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides ample opportunities for synthetic modification to optimize biological activity and drug-like properties. Based on the extensive research on related mono-halogenated indole-2-carboxylic acid derivatives, the 5-bromo-7-chloro analog is a compelling starting point for the discovery of new anticancer and antibacterial drugs. The protocols and data presented in these application notes serve as a valuable resource for researchers in medicinal chemistry and drug discovery to guide their efforts in synthesizing and evaluating novel derivatives of this promising scaffold. Further investigation into the specific biological activities of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: Synthesis and Evaluation of Novel Kinase Inhibitors from 5-Bromo-7-Chloro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of novel kinase inhibitors derived from the versatile starting material, 5-bromo-7-chloro-1H-indole-2-carboxylic acid. This scaffold has shown significant promise in the development of potent inhibitors targeting key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenated indoles, in particular, offer unique opportunities for developing selective and potent kinase inhibitors. The presence of bromine and chlorine atoms on the indole ring of this compound provides handles for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. Derivatives of this starting material, including amides, carbohydrazides, oxadiazoles, and triazoles, have demonstrated significant anti-proliferative activity against various cancer cell lines by inducing cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the biological activity of representative kinase inhibitors derived from substituted indole-2-carboxylic acids.
Table 1: EGFR and VEGFR-2 Kinase Inhibitory Activity
| Compound ID | Derivative Type | Target Kinase | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| BCI-01 | 5-chloro-indole-2-carboxylate | EGFR | 85 | Erlotinib | 80 |
| BCI-02 | 5-chloro-indole-2-carboxylate | EGFR | 74 | Erlotinib | 80 |
| BCI-03 | 5-chloro-indole-2-carboxylate | EGFR | 68 | Erlotinib | 80 |
| BCI-04 | Indole-2-carboxamide | VEGFR-2 | 192 | Sorafenib | 82 |
| BCI-05 | Indole-2-carboxamide | VEGFR-2 | 602 | Sorafenib | 82 |
Note: Data is compiled from studies on closely related 5-chloro- and 5-bromo-indole derivatives as specific data for 5-bromo-7-chloro derivatives is limited in publicly available literature.
Table 2: Anti-proliferative Activity against Human Cancer Cell Lines
| Compound ID | Derivative Type | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| BCI-A | 5-bromo-indole-2-carboxamide | 14.4 | - | - |
| BCI-B | 5-chloro-indole-2-carboxylate | 0.029 | - | 0.040 |
| BCI-C | 5-chloro-indole-2-carboxylate | 0.035 | - | 0.032 |
Note: Data is compiled from studies on closely related 5-chloro- and 5-bromo-indole derivatives as specific data for 5-bromo-7-chloro derivatives is limited in publicly available literature.
Experimental Protocols
I. Synthesis of Kinase Inhibitors
A. Synthesis of this compound (General Approach)
Workflow for the Proposed Synthesis:
B. Synthesis of 5-Bromo-7-chloro-1H-indole-2-carboxamide Derivatives
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Bond Formation: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-bromo-7-chloro-1H-indole-2-carboxamide derivative.
C. Synthesis of 5-Bromo-7-chloro-1H-indole-2-carbohydrazide
-
Esterification: Convert this compound to its corresponding ethyl ester by reacting it with ethanol in the presence of a catalytic amount of sulfuric acid under reflux.
-
Hydrazinolysis: Dissolve the resulting ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate (1.0 eq) in ethanol and add hydrazine hydrate (10 eq). Reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The precipitated product, 5-bromo-7-chloro-1H-indole-2-carbohydrazide, can be collected by filtration, washed with cold ethanol, and dried.
D. Synthesis of 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives
Further derivatization of the carbohydrazide intermediate can lead to the formation of oxadiazole and triazole rings through established cyclization reactions. For example, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield a 1,3,4-oxadiazole. Reaction with a suitable one-carbon synthon can lead to the formation of a 1,2,4-triazole ring.
II. Biological Evaluation Protocols
A. Kinase Inhibition Assay (General Protocol)
-
Reagents: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35), ATP solution, and a suitable substrate for the target kinase (EGFR or VEGFR-2).
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Procedure: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase buffer. Initiate the reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
B. MTT Cell Proliferation Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitors for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
C. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathways and Experimental Workflows
Developing Anticancer Agents with a 5-Bromo-7-Chloro-1H-indole-2-carboxylic Acid Scaffold: Application Notes and Protocols
The 5-bromo-7-chloro-1H-indole-2-carboxylic acid scaffold represents a promising, yet underexplored, platform for the development of novel anticancer agents. While direct research on this specific di-halogenated indole is limited, extensive studies on mono-halogenated analogs, particularly 5-bromo and 5-chloro derivatives, provide a strong foundation for predicting its potential and guiding its development. These derivatives have demonstrated significant efficacy as inhibitors of key oncogenic signaling pathways, primarily targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1][2][3] This document provides detailed application notes and experimental protocols to facilitate the synthesis, characterization, and biological evaluation of novel anticancer candidates based on the this compound core.
Application Notes
Rationale for Development
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[4][5][6] Halogenation at the 5- and 7-positions of the indole ring can significantly modulate the compound's electronic properties, lipophilicity, and binding interactions with target proteins. The combined electron-withdrawing effects of bromine at the 5-position and chlorine at the 7-position are hypothesized to enhance the binding affinity and inhibitory activity against key cancer-related kinases.
Anticipated Mechanism of Action
Based on the established mechanisms of related 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives, compounds derived from the 5-bromo-7-chloro scaffold are expected to function as potent inhibitors of receptor tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells where this pathway is aberrantly activated.[2][5][6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By blocking VEGFR-2, these agents can inhibit angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[1][2][3]
Derivatives may also exhibit other anticancer activities, such as the inhibition of tubulin polymerization, which disrupts mitosis and leads to apoptotic cell death.[7][8]
Potential Therapeutic Applications
Given their anticipated mechanism of action, derivatives of this compound could be developed as therapeutic agents for a range of solid tumors, including:
-
Non-small cell lung cancer (NSCLC)
-
Breast cancer
-
Hepatocellular carcinoma
-
Pancreatic cancer
Data Presentation: Anticipated Antiproliferative Activity
The following table summarizes the reported antiproliferative activities of representative 5-bromo- and 5-chloro-indole-2-carboxylic acid derivatives against various cancer cell lines. This data serves as a benchmark for evaluating the potency of novel compounds synthesized from the 5-bromo-7-chloro scaffold.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Carbothioamide | A549 (Lung) | Potent | Erlotinib |
| Carbothioamide | HepG2 (Liver) | Potent | Erlotinib |
| Carbothioamide | MCF-7 (Breast) | Potent | Erlotinib |
| Oxadiazole | A549 (Lung) | Moderate to Potent | Erlotinib |
| Oxadiazole | HepG2 (Liver) | Moderate to Potent | Erlotinib |
| Oxadiazole | MCF-7 (Breast) | Moderate to Potent | Erlotinib |
| Triazole | A549 (Lung) | Moderate to Potent | Erlotinib |
| Triazole | HepG2 (Liver) | Moderate to Potent | Erlotinib |
| Triazole | MCF-7 (Breast) | Moderate to Potent | Erlotinib |
| Indole-2-carboxylate | Panc-1 (Pancreatic) | 0.029 - 0.042 | Erlotinib |
| Indole-2-carboxylate | A-549 (Lung) | 0.029 - 0.042 | Erlotinib |
| Indole-2-carboxylate | MCF-7 (Breast) | 0.029 - 0.042 | Erlotinib |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a proposed synthetic route for the scaffold, adapted from established methods for substituted indoles.[9]
Workflow for Synthesis of the Scaffold
Caption: Proposed synthetic workflow for this compound.
Materials:
-
3-Bromo-5-chloroaniline
-
Bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄)
-
Tetrafluoroboric acid (HBF₄)
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Tetrabutylammonium fluoride (TBAF)
-
n-Butyllithium (n-BuLi)
-
Carbon dioxide (dry ice)
-
Anhydrous solvents (DCM, DMF, THF)
-
Standard glassware for organic synthesis
Procedure:
-
Iodination: To a solution of 3-bromo-5-chloroaniline in dichloromethane (CH₂Cl₂), add IPy₂BF₄ and HBF₄. Stir the mixture at room temperature.
-
Sonogashira Coupling: To a solution of the resulting iodinated aniline in a suitable solvent like DMF or triethylamine, add trimethylsilylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. Heat the reaction mixture under an inert atmosphere.
-
Cyclization: Treat the product from the previous step with TBAF in THF to induce cyclization to the indole ring.
-
Carboxylation: Dissolve the resulting 5-bromo-7-chloro-1H-indole in anhydrous THF and cool to -78°C. Add n-BuLi dropwise, followed by quenching with an excess of crushed dry ice.
-
Work-up and Purification: Acidify the reaction mixture with aqueous HCl to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.
Protocol 2: Synthesis of Amide Derivatives
This protocol describes the synthesis of amide derivatives from the carboxylic acid scaffold, a common strategy for generating libraries of bioactive compounds.[4]
Workflow for Amide Derivative Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Coupling agents (e.g., EDC/HOBt or BOP reagent)[4]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Standard work-up and purification reagents
Procedure:
-
Activation: To a solution of this compound in anhydrous DCM or DMF, add the coupling agent (e.g., BOP) and DIPEA. Stir at room temperature.
-
Amine Addition: Add the desired amine to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, quench the reaction and extract the product with a suitable organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Protocol 3: In Vitro Antiproliferative Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][4]
Workflow for MTT Assay
Caption: Workflow for the in vitro antiproliferative MTT assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2][4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.
Protocol 4: Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol is designed to determine the direct inhibitory effect of the compounds on the target kinases.[4]
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the recombinant human kinase (EGFR or VEGFR-2), a suitable substrate, and kinase buffer.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the reaction mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay with an anti-phosphotyrosine antibody.[4]
-
Data Analysis: Determine the IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the kinase activity.
Signaling Pathway Diagrams
EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by a 5-bromo-7-chloro-indole derivative.
VEGFR-2 Signaling Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromo-7-chloro-indole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antiviral Drug Discovery Using 5-Bromo-7-Chloro-1H-Indole-2-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Derivatives of indole-2-carboxylic acid, in particular, have garnered significant attention in antiviral research due to their potential to inhibit various viral targets.[6][7][8][9][10] These compounds have shown promise against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Influenza.[1][7][9][10] The antiviral activity of these derivatives is often attributed to their ability to interfere with critical viral processes such as entry, replication, and enzymatic activity.[2][11]
This document provides a comprehensive framework for the initial screening and characterization of novel indole derivatives, specifically focusing on 5-bromo-7-chloro-1H-indole-2-carboxylic acid, as a potential antiviral agent. The protocols outlined below describe standard assays for determining cytotoxicity, antiviral efficacy, and potential mechanisms of action.
Disclaimer: The quantitative data presented in this document is hypothetical and serves as an illustrative example based on activities reported for other indole derivatives. The actual antiviral profile of this compound must be determined through empirical testing.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical antiviral activity and cytotoxicity data for this compound against a panel of representative viruses. This data is intended to serve as a benchmark for experimental outcomes.
| Virus | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) ** | Selectivity Index (SI) |
| Influenza A (H1N1) | Plaque Reduction Assay | 5.2 | >100 | >19.2 |
| HIV-1 | Reverse Transcriptase Assay | 3.8 | >100 | >26.3 |
| Respiratory Syncytial Virus (RSV) | CPE Inhibition Assay | 8.1 | >100 | >12.3 |
| SARS-CoV-2 | Plaque Reduction Assay | 12.5 | >100 | >8.0 |
*EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%. **CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%. ***SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable safety profile.[12]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for antiviral drug screening and the relationship between key evaluative metrics.
Caption: General experimental workflow for antiviral screening.
Caption: Logical relationship between EC₅₀, CC₅₀, and Selectivity Index.
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the compound that is toxic to the host cells, which is crucial for distinguishing between antiviral effects and general cytotoxicity.[6][7][8][13]
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, A549, MDCK cells)
-
96-well flat-bottom tissue culture plates
-
Complete cell culture medium
-
This compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate at 37°C in a 5% CO₂ incubator until cells reach approximately 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a "medium only" control and a "vehicle control" (medium with the highest concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol 2: Antiviral Activity using Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14]
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
This compound
-
Serum-free medium for dilutions
-
Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% low-melting-point agarose)
-
Fixative solution (e.g., 10% formalin in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of the compound in serum-free medium at 2X the final concentration. Dilute the virus stock to achieve approximately 50-100 plaque-forming units (PFU) per well.
-
Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with 100-200 µL of the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption.[15][16]
-
Treatment and Overlay: After the adsorption period, aspirate the virus inoculum. Add 1 mL of the prepared compound dilutions to the corresponding wells. Then, add 1 mL of the molten (but cooled to ~40°C) agarose overlay to each well. Include a "no drug" virus control and a "no virus" cell control.[14]
-
Incubation: Allow the overlay to solidify at room temperature. Incubate the plates at 37°C in a 5% CO₂ incubator for a duration sufficient for plaques to form (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Fix the cells by adding the fixative solution and incubating for at least 30 minutes.[14] Carefully remove the agarose overlay, and stain the cell monolayer with Crystal Violet solution for 15-20 minutes. Gently wash the plates with water and let them air dry. Plaques will appear as clear, unstained zones against a purple background of viable cells.[14]
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Protocol 3: Mechanism of Action - HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a colorimetric, non-radioactive ELISA-based assay to determine if the compound directly inhibits the enzymatic activity of HIV-1 Reverse Transcriptase.[1]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Streptavidin-coated 96-well microplate
-
Reaction buffer
-
Template/primer hybrid (e.g., poly(A) x oligo(dT)₁₅) labeled with biotin
-
Deoxynucleoside triphosphate (dNTP) mix containing digoxigenin (DIG)-labeled dUTP
-
This compound
-
Positive control (e.g., Nevirapine)
-
Washing buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control in the reaction buffer. Ensure the final solvent concentration is consistent and non-inhibitory.
-
Assay Setup: To the streptavidin-coated wells, add the reaction mixture containing the biotinylated template/primer and the dNTP/DIG-dUTP mix.[1]
-
Compound Addition: Add the serially diluted compound, positive control, or solvent control to the appropriate wells.
-
Enzyme Reaction: Initiate the reaction by adding the recombinant HIV-1 RT to all wells except for the negative control (no enzyme). Incubate the plate at 37°C for 1-2 hours.[1]
-
Washing: After incubation, wash the wells multiple times with the washing buffer to remove unincorporated nucleotides.
-
Detection: Add the Anti-DIG-POD conjugate to each well and incubate at room temperature for 1 hour. Wash the wells again to remove any unbound conjugate.[1]
-
Substrate Reaction: Add the peroxidase substrate to each well. Allow the color to develop.
-
Measurement: Stop the reaction by adding the stop solution. Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Subtract the average absorbance of the negative control wells from all other readings. Calculate the percent inhibition for each compound concentration relative to the solvent control. Determine the IC₅₀ value from the dose-response curve using non-linear regression.
Potential Mechanism of Action
Based on existing literature for indole derivatives, this compound could potentially inhibit viral replication through several mechanisms.[2][11] The following diagram illustrates a potential target within the HIV replication cycle.
Caption: Inhibition of reverse transcription as a potential antiviral mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. xpressbio.com [xpressbio.com]
- 5. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
protocol for Suzuki coupling with 5-bromo-7-chloro-1H-indole-2-carboxylic acid
An Application Note and Protocol for the Selective Suzuki-Miyaura Coupling of 5-Bromo-7-chloro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. The presence of two distinct halogen atoms at the C5 and C7 positions, along with a carboxylic acid at C2, provides multiple points for synthetic elaboration. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent in pharmaceuticals.[1][2][3]
This document provides a detailed protocol for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. The inherent difference in reactivity between the C-Br and C-Cl bonds under palladium catalysis typically allows for selective coupling at the more reactive C5-bromo position. This regioselectivity is a key strategic element in the synthesis of complex indole derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle utilizing a palladium complex.[3] The cycle is initiated by the oxidative addition of the aryl halide (in this case, the C-Br bond of the indole) to a Pd(0) species. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[3][4] The general preference for oxidative addition is I > Br > OTf > Cl, which forms the basis for the selective coupling at the C5 position.
Experimental Protocol
This protocol outlines a general procedure for the selective Suzuki-Miyaura coupling at the C5-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., 1,4-Dioxane, 1,2-Dimethoxyethane (DME), Toluene, Ethanol/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction vessel (e.g., a round-bottom flask or microwave vial), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (0.01-0.05 equiv.).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) or under microwave irradiation.
-
Monitor the reaction progress by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
If the carboxylic acid is not desired in its deprotonated form, acidify the aqueous layer with 1M HCl to a pH of 2-3 and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-7-chloro-1H-indole-2-carboxylic acid.
Data Presentation
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings on related dihalogenated and bromo-indole systems, which can serve as a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Substrate |
| Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | EtOH/H₂O | 120 (Microwave) | 1 | up to 91 | 5,7-dibromoindole[5] |
| Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole[6] |
| Pd(OAc)₂/SSPhos (cat.) | K₂CO₃ (2) | Dioxane/H₂O | 37 | 18 | up to 95 | Chloroindoles[7] |
| Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | 12 | 80-95 | 5-bromo-1H-indole |
Visualizations
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for High-Throughput Screening of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid Derivatives
Introduction
The 5-bromo-7-chloro-1H-indole-2-carboxylic acid scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have garnered significant interest as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. Their proposed mechanism of action often involves the inhibition of key protein kinases that are critical for cell signaling pathways controlling proliferation, survival, and angiogenesis.
Notably, this class of compounds has shown promise as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The simultaneous inhibition of these two pathways is a compelling strategy in cancer therapy, as it can block tumor growth and the formation of new blood vessels that supply nutrients to the tumor.[1][2][3]
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds to identify "hits" with desired biological activity.[4] This document provides detailed application notes and protocols for the high-throughput screening of a library of this compound derivatives to identify potent inhibitors of cancer cell proliferation and key kinases.
Materials and Methods
Compound Library
A library of this compound derivatives is prepared. Each compound is dissolved in 100% DMSO to a stock concentration of 10 mM and stored at -20°C. For screening, compounds are typically diluted to an intermediate concentration in an appropriate buffer or medium.
Cell Lines and Reagents
-
Cell Lines:
-
A549 (human lung carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
HUVEC (Human Umbilical Vein Endothelial Cells)
-
-
Reagents for Cell-Based Assays:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
-
Reagents for Biochemical Assays:
-
Recombinant human EGFR and VEGFR-2 kinase domains
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP, appropriate kinase substrates (e.g., poly(Glu,Tyr) 4:1)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Equipment
-
Automated liquid handler (e.g., Beckman Coulter Biomek series, Hamilton Microlab STAR)
-
Multimode microplate reader with luminescence and fluorescence detection capabilities (e.g., PerkinElmer EnVision, BMG LABTECH PHERAstar)
-
CO2 incubator for cell culture
-
384-well white, opaque-bottom microplates for luminescence assays
-
384-well low-volume, non-binding surface microplates for biochemical assays
Experimental Protocols
Protocol 1: High-Throughput Cell-Based Antiproliferative Assay
This protocol describes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of cancer cell lines.
-
Cell Seeding:
-
Harvest and count A549 or MCF-7 cells.
-
Using an automated liquid handler, dispense 25 µL of cell suspension (e.g., 2,000 cells/well) into each well of a 384-well white, opaque-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a daughter plate by diluting the 10 mM stock compounds to an intermediate concentration (e.g., 40 µM in DMEM).
-
Using an automated liquid handler with a 384-well head, transfer 25 µL from the daughter plate to the cell plate to achieve a final compound concentration of 20 µM and a final DMSO concentration of 0.2%.
-
Include control wells:
-
Negative Control: 0.2% DMSO in DMEM (no compound).
-
Positive Control: A known cytotoxic agent (e.g., Staurosporine at 10 µM).
-
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_NegativeControl - Signal_Background))
-
Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Protocol 2: High-Throughput Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent biochemical assay to screen for compounds that directly inhibit the kinase activity of EGFR or VEGFR-2.
-
Reaction Setup:
-
In a 384-well low-volume plate, use an automated liquid handler to add the following components in order:
-
2.5 µL of kinase buffer.
-
0.5 µL of test compound in 10% DMSO (final concentration ranging from 10 µM to 1 nM for IC50 determination).
-
1 µL of a mixture of kinase and substrate (e.g., recombinant EGFR and poly(Glu,Tyr)).
-
1 µL of ATP solution.
-
-
The final reaction volume is 5 µL.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Reading:
-
Read the luminescence on a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Data Presentation
The quantitative data from the high-throughput screen should be summarized in a clear and structured format. Below is a representative table of HTS results for a selection of this compound derivatives.
| Compound ID | A549 Proliferation (% Inhibition @ 20 µM) | MCF-7 Proliferation (% Inhibition @ 20 µM) | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| BCIC-001 | 85.2 | 78.9 | 0.15 | 0.28 |
| BCIC-002 | 45.6 | 38.2 | 2.5 | 4.1 |
| BCIC-003 | 92.1 | 88.4 | 0.08 | 0.12 |
| BCIC-004 | 76.5 | 70.1 | 0.32 | 0.55 |
| BCIC-005 | 12.3 | 8.9 | > 50 | > 50 |
| BCIC-006 | 95.8 | 91.3 | 0.05 | 0.09 |
| BCIC-007 | 68.4 | 62.7 | 0.8 | 1.2 |
| BCIC-008 | 5.2 | 3.1 | > 50 | > 50 |
| BCIC-009 | 89.7 | 85.6 | 0.11 | 0.21 |
| BCIC-010 | 98.2 | 96.5 | 0.03 | 0.06 |
Mandatory Visualizations
Signaling Pathway
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Experimental Workflow
Caption: High-throughput screening workflow for antiproliferative compounds.
Troubleshooting
| Issue | Possible Cause | Solution |
| High well-to-well variability | Inconsistent cell seeding | Ensure proper mixing of cell suspension before and during dispensing. Calibrate and validate the automated liquid handler. |
| Edge effects in microplates | Do not use the outer wells for compound testing. Fill them with sterile media or buffer to maintain humidity. | |
| Low Z'-factor (<0.5) | Suboptimal assay conditions | Optimize cell seeding density, incubation time, and reagent concentrations. |
| Inactive positive control | Use a fresh, validated batch of the positive control compound. | |
| High number of false positives | Compound autofluorescence/luminescence | Screen the compound library in the absence of cells or enzymes to identify compounds that interfere with the assay signal. |
| Compound precipitation | Check the solubility of hit compounds in the assay buffer. Lower the screening concentration if necessary. | |
| Low hit rate | Inactive compound library | Verify the integrity and purity of the compound library. |
| Assay not sensitive enough | Increase the concentration of the screening compounds or optimize the assay to enhance the signal-to-background ratio. |
Conclusion
These application notes provide a comprehensive framework for the high-throughput screening of this compound derivatives. The detailed protocols for both cell-based and biochemical assays, coupled with structured data presentation and troubleshooting guidelines, offer a robust starting point for identifying novel dual inhibitors of EGFR and VEGFR-2. The provided workflows and pathway diagrams serve to visualize and streamline the screening process for researchers, scientists, and drug development professionals. Successful implementation of these protocols will facilitate the discovery of promising lead compounds for further preclinical and clinical development.
References
- 1. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for In Vitro Testing of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 5-bromo-7-chloro-1H-indole-2-carboxylic acid and its analogs. This class of compounds has garnered significant interest due to its potential as a versatile scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The following sections detail protocols for assessing their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by data presentation and workflow visualizations.
Anticancer Activity Evaluation
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling that promotes cell proliferation, survival, and angiogenesis.[1]
Data Summary: In Vitro Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 5BDBIC (Hydrazone derivative) | Hep G2 | 14.3 | [2] |
| Sorafenib (Standard) | Hep G2 | 6.2 | [2] |
| Compound 3a (Carbothioamide derivative) | HepG2, A549, MCF-7 | Not specified, but identified as most potent | [3] |
| Erlotinib (Standard) | - | - | [3] |
| Compound Va (Indole-2-carboxamide) | - | GI50: 26 nM - 86 nM | [4] |
| Erlotinib (Standard) | - | GI50: 33 nM | [4] |
| Compound 5f (5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide) | A-549, MCF-7, Panc-1, HT-29 | GI50: 29 nM | [5] |
| Erlotinib (Standard) | A-549, MCF-7, Panc-1, HT-29 | GI50: 33 nM | [5] |
| Compound 3e (5-chloro-indole-2-carboxylate) | - | GI50: 29 nM | [6] |
| Erlotinib (Standard) | - | GI50: 33 nM | [6] |
Experimental Protocols
This protocol is used to assess the cytotoxic effects of the compounds on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
This assay measures the ability of a compound to inhibit the activity of EGFR or VEGFR-2 kinases.[2]
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates (e.g., Corning Costar)
-
Plate washer and reader
Procedure:
-
Coating: Coat a 96-well plate with the substrate Poly(Glu, Tyr) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Kinase Reaction: Add the test compound at various concentrations, the recombinant kinase, and ATP to the wells. Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for phosphorylation.
-
Detection: Wash the plate and add the HRP-conjugated anti-phosphotyrosine antibody. Incubate for 60 minutes.
-
Substrate Addition: Wash the plate and add the TMB substrate. A blue color will develop.
-
Stopping the Reaction: Add the stop solution to quench the reaction, which will turn the color to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the control (no compound). Determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-bromo-7-chloro-1H-indole-2-carboxylic acid synthesis.
Troubleshooting Guide
Researchers may encounter several common issues during the synthesis of this compound, which is typically prepared via the saponification of its corresponding ethyl ester. This guide addresses potential problems and offers systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete hydrolysis of the starting ethyl ester. | Extend the reflux time and monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable. Ensure vigorous stirring to maintain a homogeneous mixture, especially on a larger scale.[1] |
| Product loss during the workup and isolation phases. | During precipitation, adjust the pH carefully and slowly to encourage the formation of larger crystals. Avoid excessive washing of the filtered product, which can lead to dissolution and loss of the desired compound.[1] | |
| Side reactions, such as decarboxylation. | Decarboxylation of indole-2-carboxylic acids can occur at elevated temperatures in acidic conditions. It is crucial to cool the reaction mixture before acidification. Slow, controlled addition of acid can prevent localized "hot spots" that might promote this side reaction.[1] | |
| Low Purity | Presence of unreacted starting material. | As with addressing low yield, ensure the hydrolysis reaction proceeds to completion by extending the reaction time and monitoring via TLC or HPLC.[1] |
| Formation of byproducts. | The indole nucleus can be susceptible to oxidation, which may result in colored impurities. While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the formation of these colored byproducts.[1] | |
| Inefficient removal of inorganic salts. | Ensure the filter cake is washed thoroughly with deionized water to remove any remaining salts from the saponification and acidification steps.[1] | |
| Difficult Filtration | The precipitated product consists of very fine particles. | The rate of acidification influences the particle size of the precipitate. A very slow addition of the acid solution while stirring vigorously promotes the growth of larger crystals that are easier to filter. Allowing the mixture to cool slowly after acidification can also aid in crystal growth. For particularly fine precipitates, using a filter aid such as Celite® can improve the filtration rate.[1] |
| Clogging of the filter medium. | In addition to controlling crystal size, ensure the appropriate filter paper porosity is used. If clogging persists, consider using a broader funnel or a filter press for larger-scale operations.[1] |
Frequently Asked Questions (FAQs)
Q1: My hydrolysis reaction appears to be incomplete, with starting material still present on the TLC plate. What should I do?
A1: Incomplete hydrolysis is a frequent challenge. To drive the reaction to completion, you can extend the reflux time. It is highly recommended to monitor the reaction's progress using TLC or HPLC and continue refluxing until the spot corresponding to the starting ethyl ester is no longer visible. Additionally, ensure that the reaction mixture is being stirred vigorously enough to maintain a homogeneous solution, as inadequate mixing can lead to localized areas of low reagent concentration, thereby slowing down the reaction.[1]
Q2: The precipitated product is very fine and difficult to filter. How can I improve the filtration process?
A2: The particle size of your product is largely influenced by the rate of acidification. To obtain larger crystals that are easier to filter, add the 10% hydrochloric acid solution very slowly while maintaining vigorous stirring. Another technique to encourage the growth of larger crystals is to cool the mixture slowly after the acidification step. If you are still facing difficulties with fine precipitates, using a pad of a filter aid like Celite® on top of your filter paper can significantly improve the filtration rate.[1]
Q3: What are the likely impurities in my final product?
A3: The most probable impurities are unreacted starting material (ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate) and potentially a small amount of the decarboxylated product (5-bromo-7-chloro-1H-indole). The presence of the starting material can be minimized by ensuring the hydrolysis reaction goes to completion. Decarboxylation can occur at higher temperatures under acidic conditions, so it is important to cool the reaction mixture before adding acid and to add the acid slowly to avoid localized heating.[1]
Q4: Is it necessary to perform the saponification reaction under an inert atmosphere?
A4: While the saponification reaction itself is not particularly sensitive to air, the indole nucleus can be susceptible to oxidation under certain conditions, which can lead to the formation of colored impurities. Therefore, if a product of very high purity is required, carrying out the reaction under an inert atmosphere, such as nitrogen or argon, is recommended to minimize the formation of such byproducts.[1]
Q5: How does the stability of this compound affect its storage and handling?
A5: The primary stability concerns for this compound in solution are degradation from oxidation, photodegradation, and pH-dependent hydrolysis. The indole ring is prone to oxidation, and the bromine atom can increase its light sensitivity. As a solid, the compound should be stored at -20°C and protected from light. Stock solutions, typically in anhydrous DMSO, should also be stored at -20°C in tightly sealed, light-protecting containers. It is highly recommended to prepare aqueous solutions fresh before each use.[2]
Experimental Protocols
Synthesis of this compound from Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
This protocol details the saponification of the ethyl ester to yield the desired carboxylic acid.
Materials:
-
Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
10% Hydrochloric acid (HCl) solution
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate in a mixture of methanol and deionized water.
-
Saponification: Add a solution of sodium hydroxide to the flask.
-
Reflux: Heat the mixture to reflux and maintain for at least 30 minutes. Monitor the reaction's progress by TLC.
-
Cooling: Once the reaction is complete, cool the mixture to approximately 40°C.[1]
-
Acidification: Slowly add the 10% hydrochloric acid solution dropwise with vigorous stirring until the pH of the mixture reaches 3-4. The product will precipitate out of the solution.[1]
-
Isolation: Filter the precipitated solid using a Büchner funnel.
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Washing: Wash the filter cake with deionized water to remove any residual salts.[1]
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Drying: Dry the solid to obtain this compound.
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-7-Chloro-1H-indole-2-carboxylic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. For instance, if synthesized via hydrolysis of the corresponding ethyl ester, residual ester may be present.[1] Decarboxylation of the indole-2-carboxylic acid can also occur, particularly at elevated temperatures in acidic conditions, leading to the formation of 5-bromo-7-chloro-1H-indole.[1]
Q2: My purified product has a dark coloration. What is the likely cause and how can I remove it?
A2: Dark coloration often indicates the presence of oxidized impurities or residual starting materials.[2] The indole nucleus can be susceptible to oxidation, which may result in colored byproducts.[1] To remove colored impurities, a treatment with activated carbon (charcoal) during recrystallization can be effective.[2] Performing the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of these colored impurities.[1]
Q3: I am observing peak tailing during HPLC analysis of my purified compound. What could be the cause?
A3: Peak tailing for acidic compounds like this compound is often due to interactions with the stationary phase.[3] The carboxylic acid group can interact with free silanol groups on silica-based columns.[3] To mitigate this, using a mobile phase with an acidic additive like 0.1% trifluoroacetic acid (TFA) or formic acid can help suppress this secondary interaction and improve peak shape.[3] Employing a high-purity, end-capped silica column is also recommended.[3]
Troubleshooting Guides
Issue 1: Fine Precipitate That Clogs Filter Paper
If you are experiencing difficulty filtering the precipitated product due to its fine particle size, consider the following troubleshooting steps:
-
Slow Down Acidification: Add the acid solution slowly while stirring vigorously. This promotes the formation of larger crystals that are easier to filter.[1]
-
Control Temperature: Slow cooling of the mixture after acidification can also encourage the growth of larger crystals.[1]
-
Use a Filter Aid: For particularly fine precipitates, using a filter aid such as Celite® on your filter paper can improve the filtration rate.[1]
Issue 2: Low Yield After Purification
Low recovery of the purified product can be due to several factors:
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Incomplete Precipitation: Ensure the pH of the solution is sufficiently acidic (pH 2-3) to cause complete precipitation of the carboxylic acid.[2]
-
Product Solubility: The product may have some solubility in the wash solvents. Pre-chilling your wash solvents can help minimize this loss.[2]
-
Mechanical Losses: Minimize transfers and ensure all solid material is scraped from flasks to reduce mechanical losses.[2]
Data Presentation
Table 1: Potential Recrystallization Solvents
| Solvent/Solvent System | Expected Solubility | Notes |
| Ethanol/Water | Sparingly soluble in cold, soluble in hot | A common choice for similar compounds, allows for good crystal formation upon cooling.[1][2] |
| Methanol/Water | Sparingly soluble in cold, soluble in hot | Similar to ethanol/water, the ratio can be optimized.[1] |
| Ethyl Acetate/Hexanes | Soluble in ethyl acetate, insoluble in hexanes | Can be used for anti-solvent crystallization. |
| Dioxane/Water | Soluble in dioxane, insoluble in water | Another option for anti-solvent crystallization.[4] |
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic compounds. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape.[3] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution.[3] |
| Gradient | 10% B to 90% B over 20 minutes | To elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Detection | UV at 254 nm | Indole compounds typically absorb UV light. |
| Column Temperature | 30 °C | For reproducible retention times. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system should be determined experimentally.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent system (e.g., ethanol/water) portion-wise until the solid just dissolves.[2]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[2]
-
Hot Filtration: If charcoal was used, perform a hot filtration to remove it.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this initial cooling phase to encourage the growth of larger crystals.[2]
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Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[2]
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.[5]
-
Stationary Phase: Prepare a silica gel slurry in the chosen eluent and pack a chromatography column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent should be gradually increased.
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Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
overcoming solubility issues with 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 5-bromo-7-chloro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. Key contributing factors include the presence of hydrophobic bromo and chloro substituents, and a stable crystalline structure which requires significant energy to break down in solution.[1] The indole ring itself also contributes to the compound's lipophilicity.
Q2: Which organic solvents are recommended for creating a stock solution?
A2: For creating a concentrated stock solution, polar aprotic solvents are recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are effective choices for dissolving this compound and related indole-2-carboxylic acids.[2][3]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: This phenomenon, often called "precipitation upon dilution" or "crashing out," occurs when the compound's concentration exceeds its solubility limit in the final aqueous/organic solvent mixture. To prevent this, you can try the following:
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Lower the final concentration: The most straightforward solution is to work with a more dilute final concentration.
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Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.
-
Slow addition and mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate rapid mixing and avoid localized high concentrations.[4]
-
pH adjustment: Adjusting the pH of the aqueous buffer can significantly increase solubility, as described in the troubleshooting guide below.
Q4: Can the solid form of the compound affect its solubility?
A4: Yes, the solid-state properties, such as whether the material is crystalline or amorphous, can significantly impact solubility.[1] Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[1]
Troubleshooting Guide for Solubility Issues
This guide provides a systematic approach to overcoming solubility challenges with this compound.
Step 1: Initial Solubility Assessment in Organic Solvents
Begin by confirming the compound's solubility in a suitable organic solvent to prepare a high-concentration stock solution.
-
Recommended Solvents: Anhydrous DMSO or DMF.
-
Procedure: Prepare a 10 mM stock solution. If dissolution is slow, gentle warming (up to 37°C) or brief sonication can be applied.[4]
-
Observation: If the compound does not fully dissolve, it may indicate issues with compound purity or degradation. If it dissolves, proceed to the next steps for aqueous buffer preparation.
Step 2: Systematic pH Adjustment
As a carboxylic acid, the solubility of this compound is highly dependent on pH. Deprotonation of the carboxylic acid group at basic pH will form a more soluble carboxylate salt.
-
Rationale: Weakly acidic drugs become more soluble as the pH increases above their pKa.[5][6]
-
Procedure:
-
Prepare a series of aqueous buffers with pH values ranging from 7.0 to 9.0 (e.g., 7.0, 7.5, 8.0, 8.5, 9.0).
-
Attempt to dissolve the compound directly in these buffers or by diluting a DMSO stock.
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Observe for any increase in solubility (i.e., less precipitation, clearer solution).
-
-
Expected Outcome: A significant increase in solubility is expected at a pH above the compound's pKa.
Step 3: Utilizing Co-solvents in Aqueous Buffers
If pH adjustment alone is insufficient or not compatible with your experimental setup, the use of co-solvents can be an effective strategy.
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds in aqueous solutions.[5][7][8]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300 (PEG 300).
-
Procedure:
-
Prepare your aqueous buffer.
-
Add a co-solvent to a final concentration of 1-10% (v/v). The optimal concentration will depend on your specific experimental constraints.
-
Add the compound (either as a solid or from a DMSO stock) to the buffer/co-solvent mixture.
-
-
Note: Always verify the compatibility of the co-solvent and its final concentration with your specific assay or experimental system.
Step 4: Employing Surfactants
For very challenging cases, surfactants can be used to increase solubility by forming micelles that encapsulate the hydrophobic compound.
-
Rationale: Surfactants reduce surface tension and, above their critical micelle concentration, form micelles that can solubilize lipophilic drugs.[9][10]
-
Common Surfactants: Tween® 80, Sodium Lauryl Sulfate (SLS).
-
Procedure: Add a low concentration of surfactant (e.g., 0.1% to 1%) to the aqueous buffer before adding the compound.
-
Caution: Surfactants can interfere with certain biological assays, so their use must be carefully validated.
Quantitative Data Summary
The following tables provide illustrative data on how different solubilization strategies can impact the solubility of a compound like this compound.
Table 1: Solubility in Common Organic Solvents
| Solvent | Concentration Achieved | Appearance |
| DMSO | > 50 mM | Clear Solution |
| DMF | > 50 mM | Clear Solution |
| Ethanol | < 1 mM | Suspension |
| Methanol | < 1 mM | Suspension |
Table 2: Effect of pH on Aqueous Solubility
| Aqueous Buffer (pH) | Estimated Solubility (µg/mL) | Final DMSO Conc. |
| PBS (pH 7.4) | < 5 | 1% |
| Tris Buffer (pH 8.0) | 25 | 1% |
| Tris Buffer (pH 8.5) | 150 | 1% |
| CAPS Buffer (pH 9.0) | > 500 | 1% |
Table 3: Effect of Co-solvents on Solubility in PBS (pH 7.4)
| Co-solvent System | Estimated Solubility (µg/mL) | Final DMSO Conc. |
| 1% DMSO (Control) | < 5 | 1% |
| 5% Ethanol + 1% DMSO | 15 | 1% |
| 5% PEG 300 + 1% DMSO | 40 | 1% |
| 10% PEG 300 + 1% DMSO | 95 | 1% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
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Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound using a precision balance and transfer it to a suitable vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 or 20 mM).[2]
-
Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C and protect from light.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol provides a method to quickly assess the solubility of the compound under different buffer conditions.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Buffer Dispensing: Add 198 µL of the test aqueous buffer (e.g., PBS pH 7.4) to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of each DMSO concentration to the corresponding wells containing the buffer. This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity (nephelometry) or light scattering of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
Experimental Workflow for Solubility Troubleshooting
Caption: A decision-tree workflow for troubleshooting solubility issues.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a hypothetical inflammatory signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wjbphs.com [wjbphs.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijrar.org [ijrar.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: My final product yield is low. What are the potential causes?
Low yields can stem from several stages of the synthesis. Consider the following possibilities:
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Incomplete Hydrolysis of the Ester Precursor: The conversion of the ethyl ester to the carboxylic acid may not have gone to completion.
-
Solution: Extend the reaction time of the hydrolysis step and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.[1]
-
-
Suboptimal Fischer Indole Synthesis Conditions: If you are preparing the indole precursor via a Fischer indole synthesis, the reaction is sensitive to conditions like temperature and acid strength, which can impact the yield.[2]
-
Solution: Carefully optimize the acid catalyst (both type and concentration) and the reaction temperature.
-
-
Side Reactions During Japp-Klingemann Reaction: If preparing the hydrazone precursor via the Japp-Klingemann reaction, suboptimal pH or temperature can lead to the formation of stable azo-compounds instead of the desired hydrazone, thus reducing the material available for the subsequent Fischer indole synthesis.[3]
-
Solution: Ensure the pH and temperature of the reaction are strictly controlled as per the protocol.
-
-
Product Loss During Workup and Purification: The product may be lost during extraction, filtration, or recrystallization steps.
-
Solution: Ensure efficient extraction by using the appropriate solvent and number of extractions. When filtering, ensure the complete transfer of the solid. For recrystallization, avoid using an excessive amount of solvent.
-
Q2: I am observing a significant amount of a byproduct that appears to be the decarboxylated indole. How can I prevent this?
Decarboxylation, the loss of the carboxylic acid group, is a common side reaction for indole-2-carboxylic acids, especially at elevated temperatures or in the presence of strong acids.[1]
-
Cause: High temperatures during the final stages of the synthesis or during workup. Localized "hot spots" during the acidification of the reaction mixture can also promote decarboxylation.[1]
-
Solution:
-
Maintain a moderate temperature during the hydrolysis and subsequent workup steps.
-
Add acid slowly and with vigorous stirring during the precipitation of the carboxylic acid to avoid localized heating.
-
If possible, perform the final purification at lower temperatures.
-
Q3: My final product is discolored. What is the likely cause and how can I purify it?
Discoloration can be due to a variety of impurities.
-
Cause:
-
Residual starting materials or byproducts from the Fischer indole or Japp-Klingemann reactions.
-
Oxidation of the indole ring.
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Formation of polymeric byproducts, which can occur in the presence of strong acids.[2]
-
-
Solution:
-
Recrystallization: This is a standard and effective method for purifying the final product. Suitable solvents may include ethanol, methanol, or a mixture of an organic solvent and water.
-
Activated Carbon Treatment: Adding a small amount of activated carbon during recrystallization can help remove colored impurities.
-
Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography can be employed.
-
Q4: I am seeing an unexpected chlorinated byproduct in my mass spectrometry analysis. What could be the source?
While less common, unexpected halogenation or halogen exchange can occur under certain conditions.
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Possible Cause: In the Japp-Klingemann reaction, if hydrochloric acid is used as the medium for diazotization, there is a possibility of a Sandmeyer-like reaction where the diazonium group is replaced by a chlorine atom, leading to a chlorinated byproduct.[4]
-
Solution:
-
Carefully control the diazotization conditions.
-
Consider using a non-coordinating acid like tetrafluoroboric acid for the diazotization step to avoid the introduction of nucleophilic chloride ions.
-
Summary of Key Synthetic Data
| Parameter | Value/Range | Reference/Comment |
| Precursor Synthesis | ||
| Method | Japp-Klingemann followed by Fischer Indole Synthesis | A common route to substituted indoles.[3][5] |
| Final Hydrolysis Step | ||
| Starting Material | Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | |
| Reagents | Sodium hydroxide or Potassium hydroxide in aqueous alcohol | |
| Temperature | Reflux | |
| Product Isolation | ||
| Method | Acidification to precipitate the carboxylic acid | |
| pH for Precipitation | 3-4 | |
| Purification | ||
| Method | Recrystallization | From solvents like ethanol or methanol. |
Experimental Protocols
A general methodology for the synthesis of this compound, assuming a common synthetic route, is provided below. Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of the Hydrazone Precursor via Japp-Klingemann Reaction
-
Diazotization of 4-bromo-2-chloroaniline: Dissolve 4-bromo-2-chloroaniline in an appropriate acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Coupling Reaction: In a separate vessel, dissolve ethyl 2-methylacetoacetate in a suitable solvent and add a base (e.g., sodium acetate) to form the enolate. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the enolate solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir for the specified time. The reaction progress should be monitored by TLC.
-
The resulting hydrazone can be isolated by filtration or extraction.
Step 2: Fischer Indole Synthesis to form Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
-
Dissolve the hydrazone from Step 1 in a suitable solvent (e.g., ethanol, acetic acid).
-
Add an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride).[2][5]
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Isolate the crude ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the ethyl ester from Step 2 in a mixture of alcohol (e.g., ethanol or methanol) and water.
-
Add a solution of sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for a sufficient time to ensure complete hydrolysis (monitor by TLC).
-
After cooling, carefully acidify the reaction mixture with an acid (e.g., 10% HCl) to a pH of 3-4 to precipitate the carboxylic acid.[6]
-
Filter the solid product, wash with water, and dry.
-
Further purify the product by recrystallization if necessary.
Visualizations
Caption: Troubleshooting flowchart for side reactions.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Optimizing Derivatization of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and protocols for the chemical derivatization of 5-bromo-7-chloro-1H-indole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for indole-2-carboxylic acids?
A1: The most common derivatization reactions involve the carboxylic acid group and the indole nitrogen (N-H).
-
Carboxylic Acid Derivatization: This is the most frequent modification. It includes esterification (reaction with an alcohol), amidation (reaction with an amine), and conversion to acyl halides or hydrazides.[1] These reactions are typically performed to create building blocks for more complex molecules, such as potential drug candidates.[2][3]
-
N-H Derivatization: The indole nitrogen can be alkylated or acylated. This is often done to protect the N-H group or to introduce specific functionalities that modulate the molecule's biological activity.[4]
Q2: Why is my starting material, this compound, poorly soluble in common organic solvents?
A2: Indole-2-carboxylic acids often exhibit poor solubility due to strong intermolecular hydrogen bonding between the carboxylic acid groups and the indole N-H groups. The planar, rigid structure also contributes to efficient crystal packing, further reducing solubility. To improve solubility, consider using more polar aprotic solvents like DMF, DMSO, or NMP. For reactions, converting the carboxylic acid to its corresponding salt (e.g., with a non-nucleophilic base) can sometimes increase solubility in polar protic solvents.
Q3: What are the major potential side reactions I should be aware of?
A3: Several side reactions can occur:
-
Decarboxylation: Indole-2-carboxylic acids are susceptible to losing CO2, especially at high temperatures or under harsh acidic conditions.[5] This side reaction is a common cause of low yields and impurities.
-
N-H vs. Carboxylate Reactivity: When using strong bases and electrophiles, competitive reaction at the indole nitrogen can occur. Protecting the N-H group may be necessary for certain transformations.
-
Halogen Scrambling/Loss: While less common, harsh reaction conditions, particularly with certain catalysts (e.g., some palladium catalysts in cross-coupling), could potentially affect the bromo and chloro substituents.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[6] Use a suitable solvent system that provides good separation between your starting material, product, and any potential byproducts. Most indole derivatives are UV-active and can be visualized under a UV lamp (254 nm).[7] For more specific visualization, stains like p-anisaldehyde, vanillin, or Ehrlich's reagent (which is highly specific for indoles) can be used.[7]
Troubleshooting Guide
This section addresses common problems encountered during the derivatization of this compound.
| Problem Code | Issue | Potential Causes | Recommended Solutions |
| TC-001 | Low or No Product Yield | 1. Poor quality or impure reagents/solvents.[6][8] 2. Reaction conditions are too mild (e.g., temperature too low, insufficient reaction time).[9] 3. Incomplete activation of the carboxylic acid (for amidation/esterification). 4. Decomposition of starting material or product.[8][9] 5. The reaction is sensitive to moisture or air.[6][10] | 1. Ensure all reagents are pure and solvents are anhydrous.[8] 2. Gradually increase the reaction temperature and monitor by TLC. Extend the reaction time.[9] 3. Use a more effective coupling agent (e.g., HATU, HOBt/EDC for amides). 4. Run the reaction at a lower temperature; check for product stability under the workup conditions.[8] 5. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[6] |
| TC-002 | Formation of Multiple Products / Impurities | 1. Side reactions such as decarboxylation or reaction at the indole N-H.[5] 2. Impurities present in the starting materials.[11] 3. Reaction temperature is too high, leading to decomposition or side reactions. | 1. Use milder reaction conditions. Consider protecting the indole N-H if it's reactive under your conditions. 2. Purify the starting material before use. Recrystallization is often effective for indole derivatives.[11][12] 3. Lower the reaction temperature and monitor closely by TLC to find the optimal balance between reaction rate and selectivity. |
| TC-003 | Reaction Stalls / Does Not Go to Completion | 1. Insufficient amount of a key reagent or catalyst.[9] 2. Deactivation of the catalyst. 3. The reaction may be reversible and has reached equilibrium. | 1. Add a slight excess of the limiting reagent (if appropriate) or add more catalyst portion-wise.[9] 2. Use fresh, high-quality catalyst. Ensure reaction conditions do not degrade the catalyst. 3. If water is a byproduct (e.g., Fischer esterification), use a Dean-Stark trap or molecular sieves to remove it and drive the reaction forward. |
| TC-004 | Difficult Product Purification | 1. Product has similar polarity to starting material or byproducts. 2. Product is streaking or tailing on silica gel column chromatography.[7] 3. Product is a very fine precipitate that is difficult to filter.[5] | 1. Try a different solvent system for chromatography. Consider reverse-phase chromatography if the compound is sufficiently polar. 2. Add a small amount of modifier to the eluent (e.g., 0.5-1% acetic acid for acidic compounds or triethylamine for basic compounds).[7] 3. Change precipitation conditions: cool the solution slowly to encourage larger crystal growth. Use a filter aid like Celite® during filtration.[5] |
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Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
This protocol outlines a standard method for forming an amide derivative from this compound using a common coupling agent.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 - 1.5 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound and dissolve it in anhydrous DMF.
-
Add the amine, followed by DIPEA.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Fischer Esterification
This protocol describes the acid-catalyzed esterification with a simple alcohol like methanol or ethanol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., Methanol or Ethanol) (large excess, used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Suspend this compound in the desired alcohol in a round-bottom flask.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux (typically 65 °C for methanol, 78 °C for ethanol) and maintain for 6-24 hours. A Dean-Stark apparatus can be used to remove water if the alcohol is not in large excess.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
If a precipitate forms, collect it by filtration. If not, remove the excess alcohol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ester by recrystallization or silica gel column chromatography.
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References
- 1. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SE [thermofisher.com]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-7-chloro-1H-indole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis and scale-up of this compound. The primary synthetic route involves the Fischer indole synthesis of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate from a di-halogenated phenylhydrazine, followed by hydrolysis to the final carboxylic acid.
Problem 1: Low Yield in Fischer Indole Synthesis
Question: We are experiencing low yields during the Fischer indole synthesis of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate. What are the potential causes and solutions?
Answer:
Low yields in the Fischer indole synthesis are a common challenge, often influenced by several factors, especially when scaling up.[1] Here are the primary aspects to investigate:
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Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2]
-
Troubleshooting:
-
If using a Lewis acid like zinc chloride, ensure it is anhydrous and used in sufficient stoichiometric amounts.
-
For challenging substrates, consider switching to a stronger protic acid like polyphosphoric acid (PPA) or Eaton's reagent.
-
On a larger scale, ensure efficient mixing to prevent localized "hot spots" and ensure uniform catalyst distribution.
-
-
-
Reaction Temperature: The Fischer indole synthesis typically requires elevated temperatures to proceed efficiently.[1]
-
Troubleshooting:
-
Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Ensure uniform heating of the reaction vessel, as localized overheating can lead to degradation and byproduct formation.
-
-
-
Starting Material Quality: The purity of the (2-bromo-4-chlorophenyl)hydrazine and ethyl pyruvate is crucial.
-
Troubleshooting:
-
Ensure the phenylhydrazine is free from oxidation products. If necessary, purify it by recrystallization.
-
Use freshly distilled ethyl pyruvate to avoid impurities that can interfere with hydrazone formation.
-
-
-
Side Reactions: The presence of electron-withdrawing groups (bromo and chloro) on the phenylhydrazine ring can sometimes lead to side reactions.
-
Troubleshooting:
-
Consider a two-step process where the hydrazone is pre-formed and purified before the cyclization step. This can often lead to a cleaner reaction and higher yield of the desired indole.[1]
-
-
Problem 2: Incomplete Hydrolysis of the Ester
Question: The hydrolysis of ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate to the carboxylic acid is not going to completion. How can we improve this step?
Answer:
Incomplete hydrolysis is a frequent issue when scaling up saponification reactions. Here are some troubleshooting steps:
-
Reaction Time and Temperature:
-
Troubleshooting:
-
Increase the reaction time and monitor the disappearance of the starting ester by TLC or HPLC.
-
Ensure the reaction mixture is maintained at a consistent reflux temperature.
-
-
-
Base Quality and Stoichiometry:
-
Troubleshooting:
-
Use fresh, high-quality sodium hydroxide or potassium hydroxide. Carbonate formation on the surface of old base pellets can reduce its effectiveness.
-
Ensure at least one equivalent of base is used. On a larger scale, a slight excess (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.
-
-
-
Mixing:
-
Troubleshooting:
-
Vigorous stirring is essential to ensure proper mixing of the biphasic reaction mixture (if applicable) and to maintain a homogeneous reaction environment. Inadequate mixing is a common problem in scaled-up reactions.
-
-
Problem 3: Product Precipitation and Filtration Issues
Question: The precipitated this compound is very fine and difficult to filter. What can be done to improve the filtration process?
Answer:
The particle size of the precipitated product can be influenced by the rate of acidification.
-
Control of Precipitation:
-
Troubleshooting:
-
Slow Acidification: Add the acid solution slowly with vigorous stirring. This promotes the formation of larger crystals that are easier to filter.
-
Temperature Control: Cooling the mixture slowly after acidification can also encourage the growth of larger crystals.
-
Anti-solvent Addition: In some cases, the slow addition of an anti-solvent can improve the crystallinity of the precipitate.
-
-
-
Filtration Aids:
-
Troubleshooting:
-
For very fine precipitates, using a filter aid like Celite® on top of the filter paper can significantly improve the filtration rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting material for the synthesis of this compound?
A1: A common and effective starting material is (2-bromo-4-chlorophenyl)hydrazine, which can be reacted with ethyl pyruvate in a Fischer indole synthesis to form the ethyl ester of the target molecule. This is then followed by hydrolysis.
Q2: What are the typical reaction conditions for the Fischer indole synthesis step?
A2: The reaction is typically carried out in a suitable solvent like ethanol or acetic acid, with an acid catalyst such as zinc chloride, polyphosphoric acid, or sulfuric acid, at elevated temperatures (reflux). The specific conditions will depend on the scale and the reactivity of the substrate.
Q3: What are the likely impurities in the final product?
A3: Potential impurities in the final this compound include:
-
Unreacted ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate.
-
Decarboxylated product (5-bromo-7-chloro-1H-indole).
-
Impurities arising from side reactions during the Fischer indole synthesis.
Q4: How can the final product be purified?
A4: The most common method for purification is recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. For removal of colored impurities, treatment with activated carbon may be effective. Purity should be assessed by HPLC and melting point analysis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate (Fischer Indole Synthesis)
This protocol outlines a general procedure for the Fischer indole synthesis. Optimization of specific parameters may be required for scale-up.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |
| (2-Bromo-4-chlorophenyl)hydrazine | 221.46 | 22.15 g | 1.0 |
| Ethyl pyruvate | 116.12 | 12.77 g | 1.1 |
| Anhydrous Zinc Chloride | 136.30 | 16.36 g | 1.2 |
| Anhydrous Ethanol | 46.07 | 250 mL | - |
Procedure:
-
To a stirred solution of (2-bromo-4-chlorophenyl)hydrazine in anhydrous ethanol, add ethyl pyruvate.
-
Stir the mixture at room temperature for 1 hour to form the hydrazone.
-
Carefully add anhydrous zinc chloride in portions. An exotherm may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
The crude product will precipitate. Collect the solid by filtration and wash with water.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (example) | Molar Equivalents |
| Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | 318.55 | 31.86 g | 1.0 |
| Sodium Hydroxide | 40.00 | 4.40 g | 1.1 |
| Ethanol | 46.07 | 150 mL | - |
| Water | 18.02 | 150 mL | - |
| 2M Hydrochloric Acid | - | As needed | - |
Procedure:
-
Suspend ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide and heat the mixture to reflux.
-
Maintain reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly add 2M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3.
-
The product will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A flowchart of the two-step synthesis of the target compound.
Troubleshooting Logic for Low Yield in Fischer Indole Synthesis
References
Technical Support Center: Amide Coupling with 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the amide coupling of 5-bromo-7-chloro-1H-indole-2-carboxylic acid. The advice provided is tailored to address the specific electronic and steric challenges posed by this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound failing or giving low yields?
A1: Several factors can contribute to difficulties in this specific amide coupling:
-
Electronic Effects: The presence of two electron-withdrawing halogens (bromine and chlorine) on the indole ring reduces the nucleophilicity of the indole nitrogen and can impact the reactivity of the carboxylic acid. This can make the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine more challenging.
-
Steric Hindrance: The substituents on the indole ring may create steric hindrance around the carboxylic acid group, making it difficult for the coupling reagents and the amine to access the reaction site.
-
Poor Solubility: Substituted indole carboxylic acids can have poor solubility in common organic solvents, leading to heterogeneous reaction mixtures and reduced reaction rates.
-
Side Reactions: As with many amide couplings, side reactions such as the formation of N-acylurea byproduct when using carbodiimides (like EDC) can reduce the yield of the desired amide.[1]
Q2: What are the best coupling reagents for this type of substituted indole carboxylic acid?
A2: For challenging substrates like this compound, more robust coupling reagents are often required. While standard reagents like EDC/HOBt can be attempted, phosphonium- or uronium-based reagents are generally more effective for sterically hindered or electron-deficient substrates.[2][3]
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often the reagent of choice for difficult couplings due to its high reactivity and ability to minimize racemization.[2][4][5]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium-based reagent, particularly for sterically hindered amino acids.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt with reactivity comparable to HATU and improved safety profile over HOBt-based reagents.[6]
Q3: How can I improve the solubility of my this compound in the reaction mixture?
A3: Improving solubility is crucial for a successful reaction.
-
Solvent Choice: Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1][5] Acetonitrile can also be an effective solvent.[1]
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve solubility and reaction rate, but should be done with caution to avoid degradation of reagents or products.[1]
-
Co-solvents: In some cases, a co-solvent system might be beneficial, but care must be taken to ensure all components remain in solution.
Q4: I am seeing a lot of side products in my reaction. What are they and how can I minimize them?
A4: Common side products in amide coupling reactions include:
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N-acylurea: This forms when using carbodiimide reagents like EDC, where the activated carboxylic acid rearranges. The use of an additive like HOBt or HOAt can help to suppress this side reaction by forming a more stable active ester.[1][4]
-
Racemization: If your amine or carboxylic acid has a chiral center, racemization can occur. Using additives like HOBt or HOAt, or reagents like HATU, can minimize this.[4][6]
-
Guanidinylation of the amine: This can occur with uronium-based reagents like HBTU or HATU if they are used in large excess.[3] It is advisable to use the coupling reagent in near-stoichiometric amounts relative to the carboxylic acid.[7]
To minimize side products, ensure all reagents are pure and anhydrous, run the reaction under an inert atmosphere (e.g., nitrogen or argon), and carefully control the stoichiometry of your reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No reaction or very low conversion | 1. Ineffective activation of the carboxylic acid. 2. Poor solubility of the starting material. 3. Low reactivity of the amine. | 1. Switch to a more powerful coupling reagent like HATU or PyBOP.[2][4] 2. Use DMF or NMP as the solvent and consider gentle heating (40-50°C).[1][5] 3. Increase the reaction time and/or temperature. Use a slight excess of the amine (1.1-1.2 equivalents). |
| Messy reaction with multiple spots on TLC | 1. Formation of N-acylurea byproduct (if using EDC). 2. Degradation of starting materials or product. 3. Impure reagents or solvent. | 1. Ensure an equimolar amount of HOBt or HOAt is used with EDC.[4] Alternatively, switch to a non-carbodiimide coupling reagent. 2. Run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. 3. Use high-purity, anhydrous solvents and fresh reagents. |
| Difficulty purifying the final product | 1. Contamination with urea byproducts (from EDC, DCC, etc.). 2. Unreacted starting materials or coupling reagents. 3. Product has similar polarity to impurities. | 1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[4][7] For DCC, the urea is largely insoluble in many organic solvents and can be filtered off.[4] 2. Perform an acidic wash (e.g., 5% HCl) to remove unreacted amine and basic additives, followed by a basic wash (e.g., saturated NaHCO3) to remove unreacted carboxylic acid and acidic additives.[5] Washing with 5% LiCl solution can help remove DMF.[5][8] 3. Optimize your column chromatography conditions (e.g., try different solvent systems or use a gradient elution). Recrystallization can also be an effective purification method for amides.[9] |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is recommended for the amide coupling of this compound due to the enhanced reactivity of HATU.[2][5]
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. The progress of the reaction should be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50°C can be applied.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This is a more traditional method. While potentially less effective for this specific substrate, it is a common starting point.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Reagent Addition: Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Activation: Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) and a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equivalents).
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography.
Data Summary
Table 1: Common Coupling Reagent Stoichiometry
| Reagent | Equivalents vs. Carboxylic Acid | Additive | Base (Equivalents) | Typical Solvent |
| EDC | 1.1 - 1.5 | HOBt or HOAt (1.1 - 1.5 eq) | DIPEA or TEA (2-3 eq) | DMF, DCM, MeCN |
| HATU | 1.1 - 1.2 | None required (contains HOAt moiety) | DIPEA or Collidine (2-3 eq) | DMF, NMP |
| PyBOP | 1.1 - 1.2 | None required | DIPEA or TEA (2-3 eq) | DMF, DCM |
| DCC | 1.1 | HOBt (1.1 eq) | DMAP (catalytic) | DCM, THF |
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: A logical decision tree for troubleshooting low-yielding reactions.
References
Technical Support Center: 5-bromo-7-chloro-1H-indole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-7-chloro-1H-indole-2-carboxylic acid. The information provided is intended to help prevent and troubleshoot its degradation during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to light, high temperatures, strong oxidizing agents, and extreme pH conditions. The indole ring is susceptible to oxidation, while the carboxylic acid group can react under certain conditions.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: To ensure maximum stability, it is recommended to store this compound in a cool, dry, and dark place.[1] Storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is ideal to minimize oxidative and photo-induced degradation.[1] For long-term storage, keeping it at 2-8°C is advisable.[1]
Q3: I am observing a color change in my solid sample of this compound. What could be the reason?
A3: A color change in the solid compound, such as turning from off-white to yellowish or brownish, can be an indication of degradation. This is often due to slow oxidation or exposure to light over time. It is recommended to use fresh material or assess the purity of the colored sample before use.
Q4: My solution of this compound in an organic solvent has turned colored. Is it still usable?
A4: The appearance of color in a solution of this compound suggests that degradation has occurred. The usability of the solution depends on the extent of degradation and the sensitivity of your experiment. It is best to prepare fresh solutions before use, especially for quantitative studies.
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this exact molecule are not extensively documented, based on the chemistry of indole derivatives, potential degradation pathways include oxidation of the indole ring to form oxindole or other oxidized species, decarboxylation of the carboxylic acid group under heat or specific catalytic conditions, and potential dehalogenation under harsh reductive conditions.
Troubleshooting Guides
Issue 1: Inconsistent experimental results or loss of compound activity.
-
Possible Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before your experiment.
-
Solvent Selection: Ensure the solvent used is of high purity and does not promote degradation. Avoid solvents that may contain peroxides (e.g., old ethers).
-
Protect from Light: Protect your solutions from light by using amber vials or by wrapping the container with aluminum foil, as indole compounds can be light-sensitive.
-
Temperature Control: Keep stock solutions refrigerated or frozen and minimize the time they are kept at room temperature.
-
Purity Check: If you suspect degradation, verify the purity of your stock solution using an appropriate analytical method like HPLC-UV.[2][3]
-
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
-
Possible Cause: On-column degradation or degradation in the autosampler.
-
Troubleshooting Steps:
-
Mobile Phase pH: The indole ring can be sensitive to strongly acidic conditions.[4] If you are using a highly acidic mobile phase, consider if this might be causing on-column degradation.
-
Autosampler Temperature: If your samples are sitting in the autosampler for an extended period, degradation can occur. Use a cooled autosampler if possible.
-
Metal Chelation: The carboxylic acid group can sometimes interact with metal surfaces in the HPLC system. Using a mobile phase with a chelating agent or using a biocompatible HPLC system may help.
-
Stability Data Summary
The following table summarizes hypothetical stability data for this compound under forced degradation conditions. This data is illustrative and intended to guide researchers in designing their experiments.
| Stress Condition | Parameters | Incubation Time | Hypothetical Degradation (%) | Potential Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 5 - 10% | Decarboxylation products, other acid-catalyzed products |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 10 - 15% | Potential salt formation, ring-opened products |
| Oxidative | 3% H₂O₂ | 8 hours | 20 - 30% | Oxindole derivatives, other oxidized species |
| Thermal | 60°C | 48 hours | < 5% | Minor decomposition products |
| Photolytic | UV light (254 nm) | 24 hours | 15 - 25% | Photodegradation products, colored impurities |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Condition: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature.
-
Thermal Condition: Keep 1 mL of the stock solution in a solid state at 60°C.
-
Photolytic Condition: Expose 1 mL of the stock solution to UV light (e.g., 254 nm) at room temperature. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reversed-phase HPLC with UV detection).[2][3]
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of the unstressed control.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
-
If necessary, use LC-MS to identify the mass of the degradation products to help in their structural elucidation.
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A flowchart of the experimental workflow for a forced degradation study.
Caption: A decision tree for troubleshooting degradation-related issues in experiments.
References
- 1. This compound CAS#: 383132-31-8 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Bromo-7-Chloro-1H-Indole-2-Carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-bromo-7-chloro-1H-indole-2-carboxylic acid by recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of this compound.
Problem: The compound oils out during cooling.
-
Cause: The solute is likely supersaturated and immiscible with the solvent at that temperature, or the cooling rate is too rapid. The presence of impurities can also lower the melting point of the solid, causing it to separate as a liquid.
-
Solution:
-
Reheat the solution until the oil fully dissolves.
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or allowing it to cool to room temperature before placing it in an ice bath.
-
If the problem persists, consider a different solvent system. A mixture of solvents may be necessary to achieve the desired solubility properties.
-
Problem: No crystals form upon cooling.
-
Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.
-
Solution:
-
If the solution is not saturated, evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The small glass particles scraped off can act as nucleation sites.
-
Add a seed crystal of the pure compound to the cooled solution. This provides a template for crystal growth.
-
If these methods fail, the chosen solvent may be too good a solvent for the compound. Consider a solvent in which the compound has lower solubility.
-
Problem: Low recovery of the purified product.
-
Cause: The compound may have significant solubility in the cold solvent, or too much solvent was used initially. Product may also be lost during filtration and transfer.
-
Solution:
-
Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-water bath) to minimize the solubility of the compound.
-
Minimize the amount of hot solvent used to dissolve the compound initially. Use just enough to fully dissolve the solid.
-
When washing the crystals after filtration, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of the product.
-
Ensure all product is transferred from the recrystallization flask to the filter funnel. A small amount of cold solvent can be used to rinse the flask.
-
Problem: The purified product is still colored or shows impurities by analysis (e.g., TLC, HPLC).
-
Cause: The chosen recrystallization solvent may not be effective at excluding certain impurities. Some impurities may co-crystallize with the product. Colored impurities can be particularly persistent.
-
Solution:
-
Consider performing a second recrystallization with a different solvent system.
-
For colored impurities, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired product. The hot solution must then be filtered to remove the charcoal before cooling.
-
Common impurities in the synthesis of similar indole-2-carboxylic acids include unreacted starting materials (e.g., the corresponding ethyl ester) and byproducts from decarboxylation or oxidation of the indole nucleus.[1] The choice of solvent should aim to leave these impurities in the mother liquor.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
Q2: How can I determine a suitable solvent system for recrystallization?
A2: A systematic approach to finding a suitable solvent involves the following steps:
-
Place a small amount of your crude product into several test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water) dropwise at room temperature until the solid dissolves. A good candidate will have low solubility at room temperature.
-
For solvents where the compound has low solubility at room temperature, heat the mixture. A good solvent will fully dissolve the compound when hot.
-
Allow the hot, clear solution to cool to room temperature and then in an ice bath. A suitable solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, you can try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at its boiling point. Then, add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: What are the likely impurities in my crude this compound?
A3: Based on the synthesis of the related 5-bromo-1H-indole-2-carboxylic acid, likely impurities include:
-
Unreacted starting materials: This could be the ethyl ester precursor if the synthesis involves a saponification step.[1]
-
Decarboxylation product: Indole-2-carboxylic acids can undergo decarboxylation, especially at high temperatures.[1]
-
Oxidation byproducts: The indole ring can be susceptible to oxidation, which may lead to colored impurities.[1]
Data Presentation
Table 1: Experimental Solubility of Indole-2-carboxylic Acid in Various Solvents [2]
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 0.12 |
| Ethanol | 25 | 15.4 |
| Methanol | 25 | 18.2 |
| Acetone | 25 | 25.6 |
| Ethyl Acetate | 25 | 8.5 |
| Toluene | 25 | 0.3 |
Note: This data is for the parent compound, Indole-2-carboxylic acid, and serves as an estimate.[2]
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general procedure and may require optimization based on the specific impurities and chosen solvent system.
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel containing fluted filter paper to remove any insoluble impurities or activated charcoal. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-7-Chloro-1H-indole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-bromo-7-chloro-1H-indole-2-carboxylic acid analogs. Due to a lack of extensive research on the specific 5-bromo-7-chloro substitution pattern, this guide draws objective comparisons from studies on closely related di-halogenated and mono-halogenated indole-2-carboxylic acid derivatives. The information presented herein is intended to guide future research and drug discovery efforts by highlighting key structural features that influence biological activity.
Quantitative Data Summary
The following table summarizes the antiproliferative activity of a series of 5,7-dichloro-3-methyl-N-phenethyl-1H-indole-2-carboxamide analogs against the MCF-7 breast cancer cell line. This data is presented as a surrogate to infer the potential activity of 5-bromo-7-chloro analogs, as the electronic and steric properties of bromine and chlorine at these positions are expected to have comparable effects.
| Compound ID | R1 | R2 | R3 | R4 | Mean GI50 (µM)[1] |
| 5a | Cl | H | H | H | 3.70 |
| 5d | Cl | H | H | morpholin-4-yl | 1.05 |
| 5i | Cl | H | Cl | morpholin-4-yl | 1.50 |
| 5j | F | H | F | H | 1.20 |
GI50: The concentration required to inhibit the growth of cancer cells by 50%.
Analysis of Structure-Activity Relationship (SAR)
Based on the available literature for halogenated indole-2-carboxylic acid derivatives, several key SAR trends can be identified:
-
Halogenation at the 5 and 7-Positions: The presence of halogen atoms at the C5 and C7 positions of the indole ring is a common feature in many biologically active indole derivatives. In the case of 5,7-dichloro analogs, the disubstitution appears to influence the antiproliferative potency. For instance, the 5,7-dichloro derivative 5i (GI50 = 1.50 µM) shows significant activity, although it is slightly less potent than the corresponding 5-chloro derivative 5d (GI50 = 1.05 µM) against the MCF-7 cell line[1]. This suggests that while di-halogenation is tolerated, the specific combination and nature of the halogens are crucial for optimal activity. The substitution of a chloro group with a bromo group at the 5-position is expected to modulate the lipophilicity and electronic properties of the molecule, which could in turn affect its target binding and pharmacokinetic profile.
-
Substitution at the N1-Position: The N1 position of the indole scaffold is a critical site for modification. For instance, in a series of 5-bromoindole-2-carboxamides, N-benzylation with a 4-chlorobenzyl group was shown to be important for their antibacterial activity.
-
Modifications of the Carboxylic Acid Group: The carboxylic acid at the C2 position is a key feature for the biological activity of many indole-2-carboxylic acid derivatives, often acting as a crucial binding group. Conversion of the carboxylic acid to carboxamides is a common strategy to modulate the compound's properties and can lead to potent derivatives. The nature of the amine used for amide formation significantly impacts the biological activity.
-
Substitution at the C3-Position: The C3 position of the indole ring offers another point for structural modification. In some series of indole-2-carboxamides, the introduction of small alkyl groups at this position has been shown to enhance potency[1].
Experimental Protocols
General Synthesis of 5,7-Dihalo-1H-indole-2-carboxamides:
The synthesis of 5,7-dihalo-1H-indole-2-carboxamides generally follows a multi-step procedure. A representative synthetic route is outlined below, based on methodologies reported for similar indole derivatives.
1. Synthesis of the 5,7-Dihalo-1H-indole-2-carboxylate Core: The synthesis typically starts from a corresponding di-halogenated aniline. The aniline is first converted to a hydrazine derivative, which then undergoes a Fischer indole synthesis with an appropriate pyruvate derivative to yield the ethyl 5,7-dihalo-1H-indole-2-carboxylate.
2. Saponification: The resulting ester is saponified using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like ethanol or THF to yield the corresponding 5,7-dihalo-1H-indole-2-carboxylic acid.
3. Amide Coupling: The carboxylic acid is then coupled with a desired amine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like N,N-dimethylformamide (DMF) to afford the final 5,7-dihalo-1H-indole-2-carboxamide analogs.
Antiproliferative Activity Assay (MTT Assay):
The in vitro antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curves.
Signaling Pathway and Logical Relationships
The precise mechanism of action for this compound analogs is not yet elucidated. However, related indole derivatives have been shown to target various signaling pathways involved in cell proliferation and survival. For example, some indole-2-carboxamides act as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1]. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
This guide provides a foundational understanding of the structure-activity relationships of this compound analogs by drawing parallels with closely related compounds. Further dedicated studies are necessary to fully elucidate the SAR and therapeutic potential of this specific class of molecules.
References
A Comparative Guide to the Biological Activities of 5-bromo-1H-indole-2-carboxylic acid and its 7-chloro Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of 5-bromo-1H-indole-2-carboxylic acid and its lesser-studied counterpart, 5-bromo-7-chloro-1H-indole-2-carboxylic acid. The core of this comparison lies in the extensive research conducted on derivatives of 5-bromo-1H-indole-2-carboxylic acid, which has established it as a versatile scaffold in medicinal chemistry. In contrast, publicly available data on the specific biological effects of this compound is notably scarce. This guide will therefore focus on the established activities of the former, while offering insights into the potential implications of the additional chloro-substitution based on structure-activity relationship (SAR) principles from related compounds.
Overview of Biological Activities
5-bromo-1H-indole-2-carboxylic acid has emerged as a pivotal building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated significant potential in several therapeutic areas, most notably in oncology and infectious diseases. The indole scaffold, substituted with a bromine atom at the 5-position and a carboxylic acid at the 2-position, provides a versatile platform for chemical modification, leading to potent inhibitors of various biological targets.[1]
Conversely, This compound remains largely uncharacterized in terms of its biological activity. While commercially available, it has not been the subject of extensive biological screening, according to publicly accessible scientific literature. The addition of a chlorine atom at the 7-position of the indole ring introduces electronic and steric changes that could potentially modulate the biological activity of the parent compound. However, without experimental data, any discussion of its effects remains speculative and rooted in the broader understanding of halogenated indole SAR.
Quantitative Comparison of Biological Activity
The following table summarizes the reported biological activities of various derivatives synthesized from the 5-bromo-1H-indole-2-carboxylic acid scaffold. It is important to note that these activities are attributed to the derivatives and not the parent acid itself, which primarily serves as a synthetic intermediate.
| Biological Target/Activity | Derivative Type | Specific Derivative/Compound | Assay/Model | Quantitative Data (IC₅₀/MIC) | Reference |
| Anticancer | Indole Hydrazone | Derivative 3e | VEGFR-2 Inhibition | IC₅₀: 0.08 µM | [2] |
| Indole Hydrazone | Derivative 3e | Antiproliferative (HepG2 cells) | IC₅₀: 0.15 µM | [2] | |
| Carbothioamide | Compound 3a | Antiproliferative (A549 cells) | IC₅₀: 1.25 µM | [3] | |
| Carbothioamide | Compound 3a | Antiproliferative (HepG2 cells) | IC₅₀: 2.5 µM | [3] | |
| Carbothioamide | Compound 3a | Antiproliferative (MCF-7 cells) | IC₅₀: 5.0 µM | [3] | |
| Antibacterial | Indole-2-carboxamide | Compound 7a | E. coli | MIC: 0.35 µg/mL | [4] |
| Indole-2-carboxamide | Compound 7b | E. coli | MIC: 0.40 µg/mL | [4] | |
| Indole-2-carboxamide | Compound 7c | E. coli | MIC: 0.45 µg/mL | [4] | |
| Indole-2-carboxamide | Compound 7a | P. aeruginosa | MIC: 0.55 µg/mL | [4] |
Note: The above table presents a selection of data to illustrate the therapeutic potential of derivatives. For a comprehensive understanding, referring to the cited literature is recommended. No comparable data is currently available for this compound.
Key Signaling Pathways and Mechanisms of Action
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been shown to exert their anticancer effects by targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis. Two of the most prominent targets are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR).
VEGFR-2 and EGFR Inhibition
By binding to the ATP-binding site of these receptor tyrosine kinases, the indole derivatives can block their autophosphorylation and subsequent activation of downstream signaling cascades, such as the PI3K/Akt and RAS/MAPK pathways. This ultimately leads to a reduction in cancer cell proliferation, survival, and the formation of new blood vessels that supply tumors.
Structure-Activity Relationship (SAR) Insights and the Potential Role of 7-Chloro Substitution
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For antibacterial activity, studies on other halogenated indoles have suggested that substitution at the 7-position may not be as critical as at other positions. For instance, in a study on the antibacterial effects of chloroindoles against Vibrio parahaemolyticus, halogenation at the C4 and C5 positions was found to be important for activity, while the 7-position did not appear to contribute significantly.[5]
In the context of anticancer activity, the overall structure of the derivative, including moieties attached to the carboxylic acid and the indole nitrogen, plays a crucial role. While the 5-bromo substitution is a common feature in many active compounds, the impact of an additional 7-chloro group is not well-documented. It is plausible that the 7-chloro substitution could influence the compound's electronic properties, lipophilicity, and steric profile, which in turn could affect its binding affinity to target proteins and its pharmacokinetic properties. However, without empirical data, this remains a hypothesis.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of the biological activities of 5-bromo-1H-indole-2-carboxylic acid derivatives.
VEGFR-2 and EGFR Kinase Inhibition Assays
These assays are typically performed using in vitro kinase assay kits. The general principle involves the incubation of the recombinant kinase domain of the target receptor (VEGFR-2 or EGFR) with a specific substrate and ATP. The test compound is added at various concentrations to determine its inhibitory effect on the phosphorylation of the substrate. The extent of phosphorylation is then quantified, often using methods like ELISA or fluorescence-based detection.
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After an incubation period, MTT solution is added, which is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is then quantified by measuring the absorbance at a specific wavelength, allowing for the determination of the compound's cytotoxic or antiproliferative effects.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. This is typically determined using a broth microdilution method. A standardized suspension of the target bacterium is added to the wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound at which no bacterial growth is observed.
Conclusion
5-bromo-1H-indole-2-carboxylic acid is a well-established and valuable scaffold for the development of novel therapeutic agents, with its derivatives exhibiting potent anticancer and antibacterial properties. The mechanisms of action for some of the most promising anticancer derivatives involve the inhibition of key receptor tyrosine kinases like VEGFR-2 and EGFR.
In stark contrast, the biological activity of this compound remains to be elucidated. While SAR studies on related halogenated indoles provide some context, the absence of direct experimental data makes any comparison speculative. The addition of a chloro group at the 7-position could potentially alter the compound's biological profile, but further research is imperative to confirm this. This significant data gap highlights an opportunity for future investigations to explore the therapeutic potential of this and other di-halogenated indole-2-carboxylic acids. For researchers in drug discovery, 5-bromo-1H-indole-2-carboxylic acid represents a validated starting point for the synthesis of bioactive compounds, whereas this compound presents an unexplored territory with the potential for novel discoveries.
References
- 1. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
In Silico Docking of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of 5-bromo-1H-indole-2-carboxylic acid derivatives, with a focus on their interactions with key cancer targets, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific docking data for 5-bromo-7-chloro-1H-indole-2-carboxylic acid is not extensively available in the reviewed literature, the analysis of its closely related 5-bromoindole-2-carboxylic acid derivatives offers significant insights into its potential as a therapeutic agent.
The indole nucleus is a well-established scaffold in medicinal chemistry, known for its ability to interact with a diverse range of biological targets.[1] The addition of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the indole ring provides crucial anchor points for modification and interaction with protein active sites. The further substitution with a chlorine atom at the 7-position, as in the titular compound, is anticipated to enhance lipophilicity and potentially alter the electronic properties, which could influence binding affinity and selectivity.
This guide summarizes the available quantitative data, details the experimental protocols for in silico docking, and visualizes the relevant signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.
Comparative Analysis of Binding Affinities
In silico docking studies have been instrumental in predicting the binding modes and affinities of 5-bromo-1H-indole-2-carboxylic acid derivatives against EGFR and VEGFR-2. These studies provide a rational basis for prioritizing compounds for synthesis and further biological evaluation. The tables below summarize the binding energies of various derivatives compared to standard inhibitors.
Table 1: Comparative Docking Scores of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives and Standard Inhibitors against EGFR
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Reference |
| Erlotinib (Standard) | 1M17 | -7.3 to -97.07 | [1][2] |
| 5-bromoindole-2-carboxylic acid derivative 3a | 1M17 | Strongest in series | [3] |
| 5-bromoindole-2-carboxylic acid derivative 3b | 1M17 | Strong binding energy | [3] |
| 5-bromoindole-2-carboxylic acid derivative 3f | 1M17 | Strong binding energy | [3] |
| 5-bromoindole-2-carboxylic acid derivative 7 | 1M17 | Strong binding energy | [3] |
Table 2: Comparative Docking Scores of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives and Standard Inhibitors against VEGFR-2
| Compound/Derivative | PDB ID | Docking Score (kcal/mol) | Reference |
| Sorafenib (Standard) | 4ASE | -9.03 to -99.50 | [4] |
| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | 4ASE | -8.76 | |
| 5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | 4ASE | -8.02 | [5] |
| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | 4ASE | Not specified, but identified as potent | [5] |
| 5-bromo-N'-(furan-2-ylmethylene)-1H-indole-2-carbohydrazide | 4ASE | Not specified, but identified as potent |
Experimental Protocols for In Silico Docking
The following provides a generalized yet detailed methodology for performing in silico docking studies for EGFR and VEGFR-2, based on protocols described in the literature.[6]
I. Receptor and Ligand Preparation
-
Protein Structure Retrieval: Obtain the three-dimensional crystal structures of the target proteins from the Protein Data Bank (PDB). Commonly used structures are 1M17 for the EGFR kinase domain in complex with erlotinib and 4ASE for the VEGFR-2 kinase domain in complex with sorafenib.[6]
-
Receptor Preparation:
-
Remove the co-crystallized ligand and water molecules from the PDB file.
-
Add hydrogen atoms to the protein structure.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Draw the 2D structures of the this compound and its derivatives, as well as the standard inhibitors.
-
Convert the 2D structures to 3D structures.
-
Assign appropriate protonation states and charges to the ligand molecules.
-
Perform energy minimization of the ligand structures.
-
II. Molecular Docking
-
Grid Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site, typically centered on the position of the co-crystallized ligand.
-
Docking Simulation: Utilize a docking program such as AutoDock Vina or the Schrodinger Suite to perform the docking calculations. The program will explore various conformations and orientations of the ligand within the defined binding site.
-
Scoring and Analysis: The docking program will generate a series of poses for each ligand, ranked by their predicted binding affinity (docking score). The pose with the lowest binding energy is typically considered the most favorable. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the in silico methodology, the following diagrams visualize the EGFR and VEGFR-2 signaling pathways and a typical in silico docking workflow.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
Caption: In Silico Docking Workflow.
References
- 1. brieflands.com [brieflands.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. ClinPGx [clinpgx.org]
- 4. Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as dual VEGFR-2/EGFRT790M tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Kinase Inhibitory Landscape of Halogenated Indole-2-Carboxylic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the kinase inhibitory profiles of various halogenated indole-2-carboxylic acid derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to be a valuable resource for identifying promising scaffolds in kinase inhibitor discovery.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatization, particularly through halogenation of the indole-2-carboxylic acid motif, has emerged as a promising strategy for developing potent and selective kinase inhibitors. Halogen atoms can modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and ability to form specific interactions within the ATP-binding pocket of kinases. This guide delves into the structure-activity relationships (SAR) of this compound class, providing a comparative analysis of their inhibitory potency and selectivity against various kinases.
Comparative Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50) of a selection of halogenated indole-2-carboxylic acid derivatives and related halogenated carboxylic acids against various protein kinases. The data highlights the impact of halogen substitution and other structural modifications on inhibitory potency.
| Compound ID | Structure/Substitution | Kinase Target | IC50 (µM) |
| Indolo[3,2-c]quinoline-6-carboxylic Acids | |||
| 5h | 10-chloro | DYRK1A | >10 |
| 5i | 10-bromo | DYRK1A | 0.025 |
| 5j | 10-iodo | DYRK1A | 0.006 |
| 5l | 10-fluoro | DYRK1A | >10 |
| 5m | 10-chloro, 3-methyl | DYRK1A | 0.075 |
| 5n | 10-bromo, 3-methyl | DYRK1A | 0.018 |
| 5o | 10-iodo, 3-methyl | DYRK1A | 0.022 |
| 5p | 10-chloro, 3-ethyl | DYRK1A | 0.055 |
| 5q | 10-chloro, 3-propyl | DYRK1A | 0.052 |
| 5r | 10-fluoro, 3-propyl | DYRK1A | >10 |
| 5s | 10-chloro, 3-isopropyl | DYRK1A | 0.033 |
| 5t | 10-bromo, 3-isopropyl | DYRK1A | 0.011 |
| 5u | 10-chloro, 3-cyclopropyl | DYRK1A | 0.029 |
| 5v | 10-chloro, 3-phenyl | DYRK1A | 0.025 |
| 5w | 10-chloro, 3-(4-fluorophenyl) | DYRK1A | 0.019 |
| 6 | 10-chloro (aza-analogue) | DYRK1A | 0.13 |
| 7 | 10-bromo (aza-analogue) | DYRK1A | 0.031 |
| Other Halogenated Carboxylic Acids | |||
| 6e | 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A | 85.3% inhibition at 10 µM[1] |
| Cpd 1 | 6-Chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carboxylic acid | AMPK beta-1 subunit | 0.4 |
| Cpd 2 | 4-Amino-5-chloro-6-ethoxy-pyridine-2-carboxylic acid 4-methanesulfonyl-benzylamide | MKK3 | 9.2 (Ki) |
Kinase Selectivity Profile
Selectivity is a critical parameter in the development of kinase inhibitors to minimize off-target effects. The following table presents the selectivity profile of two potent 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivatives against a panel of closely related CMGC kinases.
| Compound ID | DYRK1A | DYRK1B | DYRK2 | CLK1 | CLK2 | CLK4 | CDK9/cyclin T |
| 5j | 0.006 | 0.65 | >10 | 0.7 | >10 | >10 | >10 |
| 5o | 0.022 | 2.5 | >10 | 2.3 | >10 | >10 | >10 |
Experimental Protocols
The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. Below are detailed methodologies for common in vitro kinase inhibition assays.
Luminescent Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP is indicative of kinase activity.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound in a suitable buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well.
-
Mix briefly and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
HTRF assays measure the phosphorylation of a biotinylated substrate by a kinase. The detection is based on the proximity of a europium cryptate-labeled anti-phospho antibody (donor) and a streptavidin-XL665 conjugate (acceptor) bound to the phosphorylated biotinylated substrate.
-
Kinase Reaction:
-
In a microplate well, combine the kinase, biotinylated substrate, ATP, and the test compound in an enzymatic buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a detection buffer containing EDTA, the europium cryptate-labeled antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the formation of the detection complex.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
The HTRF ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.
-
Calculate IC50 values as described for the luminescent assay.
-
Radiometric Filter Binding Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.
-
Kinase Reaction:
-
Set up the kinase reaction with the enzyme, substrate, [γ-³²P]ATP, and the test compound in a suitable reaction buffer.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration.
-
-
Separation:
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
-
Detection:
-
Allow the filters to dry.
-
Quantify the radioactivity on each filter using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
The amount of radioactivity is directly proportional to the kinase activity.
-
Determine IC50 values by analyzing the decrease in radioactivity with increasing inhibitor concentrations.
-
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: Simplified DYRK1A signaling pathway.
References
Validating a Synthetic Route for 5-Bromo-7-chloro-1H-indole-2-carboxylic Acid: A Comparative Guide
For researchers and professionals in drug development, the synthesis of novel molecular scaffolds is a critical step. This guide provides a comparative analysis of a proposed synthetic route for 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry. The validation is based on established methodologies for structurally similar compounds, offering a robust starting point for its synthesis.
Proposed Synthetic Pathway: Hydrolysis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
The proposed two-step synthetic pathway begins with the appropriate starting materials to first form the ethyl ester precursor, followed by hydrolysis to yield the final carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is often a trade-off between factors like yield, purity, cost of starting materials, and reaction conditions. Below is a comparison of the proposed hydrolysis method with other common indole synthesis strategies.
| Synthetic Method | Starting Materials | Key Steps | Expected Yield | Expected Purity | Advantages | Disadvantages |
| Proposed: Hydrolysis | Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate | Saponification, Acidification | High (based on analogy, >90%)[1][3] | High (≥96% by HPLC)[3] | Simple, high-yielding final step. | Relies on the availability of the specific ester precursor. |
| Fischer Indole Synthesis | Substituted Phenylhydrazine, α-Ketoester | Hydrazone formation, Cyclization | Moderate to Good | Variable | Versatile, allows for diverse substitutions. | Can require harsh acidic conditions and high temperatures.[4][5] |
| Reissert Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Condensation, Reductive cyclization | Moderate | Good | Starts from relatively simple precursors. | Multi-step, potentially lower overall yield.[1][4] |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene derivative, DMFDMA | Enamine formation, Reductive cyclization | Good | Good | Milder conditions than Fischer synthesis. | Requires specific reagents like DMFDMA.[4] |
Experimental Protocols
Proposed Protocol: Hydrolysis of Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
This protocol is adapted from the validated synthesis of 5-bromo-1H-indole-2-carboxylic acid.[2][3]
-
Materials:
-
Ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
10% Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve ethyl 5-bromo-7-chloro-1H-indole-2-carboxylate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide.
-
Heat the mixture to reflux for approximately 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to 40°C.
-
Slowly add 10% hydrochloric acid to adjust the pH to 3-4, which will precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
-
Alternative Synthetic Approaches
While the proposed hydrolysis method is likely the most direct, other established indole syntheses could be adapted.
-
Fischer Indole Synthesis: This method would involve the reaction of 2-bromo-4-chloro-phenylhydrazine with ethyl pyruvate in the presence of an acid catalyst.[4][5]
-
Reissert Synthesis: This approach would start with the condensation of a corresponding 2-nitro-toluene derivative with diethyl oxalate, followed by reductive cyclization.[1][4]
The selection of the optimal route will depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
Significance and Applications
Indole-2-carboxylic acid derivatives are important scaffolds in medicinal chemistry. They have been investigated as:
-
HIV-1 Integrase Inhibitors: The indole nucleus can chelate with magnesium ions in the active site of the integrase enzyme, inhibiting viral replication.[6][7]
-
Anticancer Agents: Derivatives have been designed as inhibitors of key signaling pathways in cancer, such as those involving Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10][11]
The synthesis of novel halogenated indole-2-carboxylic acids like this compound opens up new avenues for developing more potent and selective therapeutic agents.
Caption: Therapeutic applications of indole-2-carboxylic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromoindole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Substituted Indole-2-Carboxylic Acids
An Objective Guide for Researchers in Drug Discovery and Chemical Biology
Substituted indole-2-carboxylic acids are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and pharmaceuticals. Their diverse applications, ranging from antiviral to anticancer agents, stem from the versatile indole scaffold which can be readily modified to modulate physicochemical and pharmacological properties. This guide provides a comparative spectroscopic analysis of various substituted indole-2-carboxylic acids, offering valuable data for researchers engaged in the synthesis, characterization, and application of these important compounds.
Spectroscopic Data Summary
The following tables summarize key spectroscopic data (¹H NMR, ¹³C NMR, and IR) for a selection of substituted indole-2-carboxylic acids, providing a baseline for comparison and identification.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | H-3 | H-4 | H-5 | H-6 | H-7 | NH | Other Signals |
| Indole-2-carboxylic acid | 7.11 (s) | 7.65 (d, J=7.8 Hz) | 7.06 (dd, J=7.8, 7.2 Hz) | 7.24 (dd, J=7.2, 8.4 Hz) | 7.46 (d, J=8.4 Hz) | 11.74 (s) | - |
| 1-Allyl-1H-indole-2-carboxylic acid | 7.27 (s) | 7.69 (d, J=7.8 Hz) | 7.13 (dd, J=7.8, 7.2 Hz) | 7.32 (dd, J=7.2, 8.4 Hz) | 7.53 (d, J=8.4 Hz) | - | 12.92 (br s, COOH), 5.96-6.00 (m, 1H), 5.24 (d, 2H), 5.05 (d, 1H), 4.81 (d, 1H) |
| 1-Pentyl-1H-indole-2-carboxylic acid | 7.51 (s) | 7.74 (d, J=8.0 Hz) | 7.19 (dd, J=7.4, 8.0 Hz) | 7.40 (dd, J=7.4, 8.1 Hz) | 7.45 (d, J=8.1 Hz) | - | 4.61 (t, 2H), 1.82-1.89 (m, 2H), 1.28-1.42 (m, 4H), 0.93 (t, 3H) |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.44-7.41 (m) | 7.67 (d, J=8.8 Hz) | 7.06 (t, J=14.8 Hz) | 7.22 (t, J=16.0 Hz) | 7.46 (d, J=8.0 Hz) | 11.78 (s) | 10.34 (s, CONH), 7.84 (d, 2H), 7.44-7.41 (m, 2H) |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | 7.41-7.07 (m) | 7.73 (d, J=7.6 Hz) | 7.41-7.07 (m) | 7.41-7.07 (m) | 7.55 (d, J=7.6 Hz) | - | 10.50 (s, CONH), 7.79 (d, 2H), 7.41-7.07 (m, 10H), 5.81 (s, 2H) |
Data compiled from multiple sources.[1][2]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in DMSO-d₆
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | C=O | Other Signals |
| Indole-2-carboxylic acid | 128.9 | 107.79 | 127.3 | 122.4 | 120.4 | 124.7 | 112.96 | 137.7 | 163.3 | - |
| Methyl 1H-indole-2-carboxylate | 127.2 | 108.3 | 127.5 | 122.5 | 120.7 | 125.1 | 113.1 | 137.9 | 162.3 | 52.2 (CH₃) |
| Ethyl 3-((4-methoxyphenyl)amino)-1H-indole-2-carboxylate | - | 113.77 | 129.56 | 119.43 | 120.44 | 122.07 | 113.33 | 136.65 | 162.46 | 154.07, 138.30, 118.84, 114.69, 60.39, 55.72, 14.91 |
| Ethyl 3-((2-chlorophenyl)amino)-1H-indole-2-carboxylate | - | 115.45 | 126.03 | 119.88 | 120.44 | 121.58 | 113.65 | 136.21 | 162.21 | 141.68, 129.84, 128.27, 125.32, 121.53, 120.36, 116.78, 60.93, 14.69 |
Data compiled from multiple sources.[1][3]
Table 3: Infrared (IR) Spectroscopic Data (ν, cm⁻¹) in KBr or as solid
| Compound | N-H Stretch | C=O Stretch | O-H Stretch (Carboxylic Acid) | Other Key Bands |
| Indole-2-carboxylic acid | 3400-3300 | 1680-1660 | 3000-2500 (broad) | - |
| 1-Pentyl-1H-indole-2-carboxylic acid | - | 1684.1 | 3500-2500 | - |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | 3419 (indole NH), 3334 (amide NH) | 1639 | - | - |
| N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide | 3405 (indole NH), 3322 (amide NH) | 1651 | - | - |
| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide | - | 1651 | - | 3282 (amide NH) |
| 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2) | 3342 | 1676 | 3200-2000 (broad) | 1259 (C-O stretch) |
Data compiled from multiple sources.[1][2][4]
UV-Vis Spectroscopy
The UV-Vis absorption spectra of indole-2-carboxylic acids are characterized by multiple bands in the 200-300 nm region, arising from π → π* transitions within the indole ring system.[5][6] The exact position and intensity of these bands are sensitive to the substitution pattern on the indole nucleus and the solvent polarity. Protonation of the indole nitrogen in acidic media can cause significant shifts in the absorption maxima.[5]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. Below are representative experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer.[1][2]
-
Sample Preparation: Samples are dissolved in a suitable deuterated solvent, most commonly dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard.
-
Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Infrared (IR) Spectroscopy
-
Instrumentation: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Solid samples are often prepared as potassium bromide (KBr) pellets or as a mull in Nujol.
-
Data Acquisition: Spectra are recorded in the 4000-400 cm⁻¹ range. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
UV-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A diode array spectrophotometer is commonly used for UV-Vis measurements.[5]
-
Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., methanol, water, or perchloric acid solutions for protonation studies) in quartz cuvettes.[5]
-
Data Acquisition: Spectra are recorded over a range of approximately 190-400 nm.[5]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel substituted indole-2-carboxylic acid derivative.
Caption: Workflow for Spectroscopic Analysis.
Signaling Pathways and Biological Relevance
Derivatives of indole-2-carboxylic acid have been identified as inhibitors of key enzymes involved in disease pathogenesis. For instance, certain derivatives act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a role in tumor immune evasion.[7] Others have been developed as HIV-1 integrase strand transfer inhibitors, highlighting their potential in antiviral therapy.[8] The specific signaling pathways modulated by these compounds are diverse and depend on their molecular targets. Further research in this area is crucial for the development of novel therapeutics.
The following diagram illustrates a simplified conceptual relationship between the structural modification of indole-2-carboxylic acids and their potential biological effects.
Caption: Structure-Activity Relationship Concept.
References
- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Novelty of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] Among these, halogenated indole-2-carboxylic acids have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative assessment of the novelty of 5-bromo-7-chloro-1H-indole-2-carboxylic acid derivatives by examining the existing landscape of structurally related compounds, focusing on their anticancer, antibacterial, and antiviral properties. The absence of specific literature on the 5-bromo-7-chloro substitution pattern suggests a high degree of novelty for this scaffold, opening new avenues for drug discovery.
Comparison with Known Halogenated Indole-2-Carboxylic Acid Derivatives
To establish a baseline for assessing novelty, this section compares the known biological activities of 5-bromo- and other halogenated indole-2-carboxylic acid derivatives. The data presented below is extracted from various studies and summarized for easy comparison.
Anticancer Activity
Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been extensively investigated as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Table 1: In Vitro Anticancer Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
| Derivative Type | Target Cancer Cell Line | IC50 (µM) | Reference |
| Carbothioamide | A549 (Lung Carcinoma) | Potent | [1][3] |
| Carbothioamide | HepG2 (Hepatocellular Carcinoma) | Potent | [1][3] |
| Carbothioamide | MCF-7 (Breast Adenocarcinoma) | Potent | [1][3] |
| Oxadiazole | A549 (Lung Carcinoma) | Potent | [1][3] |
| Oxadiazole | HepG2 (Hepatocellular Carcinoma) | Potent | [1][3] |
| Oxadiazole | MCF-7 (Breast Adenocarcinoma) | Potent | [1][3] |
| Triazole | A549 (Lung Carcinoma) | Potent | [1][3] |
| Triazole | HepG2 (Hepatocellular Carcinoma) | Potent | [1][3] |
| Triazole | MCF-7 (Breast Adenocarcinoma) | Potent | [1][3] |
Note: "Potent" indicates that the source cited significant activity without providing a specific IC₅₀ value in the abstract.
The introduction of a chloro group at the 7-position of the 5-bromo-1H-indole-2-carboxylic acid scaffold is a novel structural modification. Based on the potent anticancer activities of other halogenated indoles, it is hypothesized that these new derivatives could exhibit enhanced or selective inhibitory activity against EGFR, VEGFR-2, or other relevant kinases.
Antibacterial Activity
Halogenated indoles have also shown promise as antibacterial agents.[4] Studies on 5-bromo-1H-indole-2-carboxamides have demonstrated significant activity against pathogenic Gram-negative bacteria.[5]
Table 2: In Vitro Antibacterial Activity of 5-Bromo-1H-indole-2-carboxamides
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
| 7a | E. coli | <0.35 | [5] |
| 7a | P. aeruginosa | <0.35 | [5] |
| 7b | E. coli | 0.35-1.25 | [5] |
| 7b | P. aeruginosa | 0.35-1.25 | [5] |
| 7c | E. coli | 0.35-1.25 | [5] |
| 7c | P. aeruginosa | 0.35-1.25 | [5] |
The addition of a 7-chloro substituent could modulate the antibacterial spectrum or potency of these derivatives.
Antiviral Activity
The indole scaffold is also a key component in several antiviral drugs. Research into indole-2-carboxylate derivatives has revealed broad-spectrum antiviral activities.[6][7] A recent study highlighted the potential of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors.[8][9]
Table 3: In Vitro Antiviral Activity of Indole-2-Carboxylic Acid Derivatives
| Compound | Virus | IC50 (µM) | Reference |
| 17a | HIV-1 Integrase | 3.11 | [8][9] |
| 8f | Coxsackie B3 virus | High SI value | [6][7] |
| 14f | Influenza A | 7.53 | [6][7] |
The novel this compound scaffold represents an unexplored area for the development of new antiviral agents.
Experimental Protocols
To facilitate the evaluation of novel this compound derivatives, detailed protocols for key biological assays are provided below.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of test compounds against EGFR and VEGFR-2 kinases.
Materials:
-
Recombinant human EGFR or VEGFR-2 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[10]
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)[11]
-
Test compounds (dissolved in DMSO)
-
96-well plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 96-well plate.[12] Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing the kinase buffer, peptide substrate, and ATP.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the recombinant enzyme to each well (except the negative control).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).[12][13]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production as a luminescent signal.[12][14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[2]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[2]
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[2]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizing Signaling Pathways and Workflows
To further aid in the conceptualization of the research process, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: EGFR Signaling Pathway.
References
- 1. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Indoles Decrease the Virulence of Vibrio campbellii in a Gnotobiotic Brine Shrimp Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. promega.com [promega.com]
- 13. benchchem.com [benchchem.com]
- 14. EGFR Kinase Enzyme System Application Note [france.promega.com]
A Comparative Guide to the Synthesis of 5-bromo-7-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of plausible synthetic routes for 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a di-halogenated indole derivative with significant potential in medicinal chemistry. Due to the absence of a direct, one-pot synthesis in the reviewed literature, this document outlines and compares multi-step strategies, providing detailed experimental protocols and expected outcomes based on established chemical principles and analogous reactions.
Introduction
This compound is a valuable scaffold in drug discovery, offering multiple points for diversification. The bromine and chlorine substituents on the indole ring, along with the carboxylic acid group, provide orthogonal handles for a variety of chemical transformations, including cross-coupling reactions and amide bond formations. This guide explores two primary retrosynthetic approaches: the Fischer Indole Synthesis and the Reissert Indole Synthesis, which are well-established methods for indole ring formation. Additionally, a potential route involving the sequential halogenation of an indole-2-carboxylic acid precursor is discussed.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes to this compound. Yields and purities for the target molecule are estimated based on typical yields for similar transformations.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Reissert Indole Synthesis | Route 3: Sequential Halogenation (Hypothetical) |
| Starting Materials | 4-Bromo-2-chloroaniline, Ethyl pyruvate | 1-Bromo-3-chloro-2-methyl-5-nitrobenzene, Diethyl oxalate | 5-bromo-1H-indole-2-carboxylic acid or 7-chloro-1H-indole-2-carboxylic acid |
| Key Intermediates | (4-Bromo-2-chlorophenyl)hydrazine, Ethyl 2-((4-bromo-2-chlorophenyl)hydrazono)propanoate | Ethyl 2-(4-bromo-2-chloro-6-nitrophenyl)-2-oxoacetate | - |
| Number of Steps | 3 | 3 | 2 |
| Overall Estimated Yield | 60-70% | 55-65% | Highly variable, depends on selectivity |
| Estimated Purity | >95% after purification | >95% after purification | Potentially lower due to isomeric impurities |
| Key Advantages | Milder reaction conditions for indole formation. | Utilizes commercially available starting materials. | Potentially shorter route if selective halogenation is achieved. |
| Key Disadvantages | Synthesis of the hydrazine intermediate can be multi-step. | The initial condensation requires strong base and the reduction step can be harsh. | Lack of established selective halogenation protocols for this specific substrate. |
Experimental Protocols and Visualizations
This section provides detailed experimental methodologies for the key synthetic routes and includes workflow diagrams generated using Graphviz (DOT language) for clarity.
Route 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from a phenylhydrazine and a carbonyl compound.
Workflow for Fischer Indole Synthesis
A Comparative Analysis of the Reactivity of 5-Bromo and 7-Chloro Positions in Heterocyclic Scaffolds
In the landscape of drug discovery and development, the functionalization of heterocyclic cores is a cornerstone of medicinal chemistry. The introduction of halogen atoms at specific positions provides synthetic handles for diversification through cross-coupling reactions. This guide presents a comparative analysis of the reactivity of brominated and chlorinated substituents at the 5- and 7-positions of heterocyclic systems, respectively. This comparison is supported by established chemical principles and representative experimental data, offering insights for researchers, scientists, and drug development professionals in designing synthetic routes and optimizing reaction conditions.
The fundamental principle governing the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energy.[1][2] Consequently, a bromine substituent is typically more reactive than a chlorine substituent. This difference in reactivity allows for chemoselective functionalization of di-halogenated heterocycles and necessitates different catalytic systems and reaction conditions for efficient coupling.
Quantitative Reactivity Comparison
The following tables summarize representative experimental data for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, illustrating the general reactivity differences between a 5-bromo and a 7-chloro substituted heterocyclic core. It is important to note that a direct side-by-side comparison on the same heterocyclic scaffold is not extensively documented in the literature; therefore, the data presented is a compilation from studies on different but representative heterocyclic systems to highlight the established reactivity trends.
Table 1: Representative Data for Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 12 | 85 |
| 2 | 4-Chloro-7-methoxyquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
Table 2: Representative Data for Buchwald-Hartwig Amination Reactions
| Entry | Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | Toluene | 100 | 12 | 90[3] |
| 2 | 6-Chloroindole | Piperidine | Pd₂(dba)₃ / Ligand 1* | NaOt-Bu | Toluene | 100 | 24 | 75[3] |
*Ligand 1 refers to a specific biaryl phosphine ligand cited in the reference.
The data illustrates that the more reactive bromo-substituted heterocycles can often undergo coupling under slightly milder conditions or with shorter reaction times to achieve high yields. In contrast, the less reactive chloro-substituted heterocycles may require more specialized, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos) and sometimes stronger bases or higher temperatures to achieve comparable results.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the catalytic cycle of a generic palladium-catalyzed cross-coupling reaction and a typical experimental workflow for comparing the reactivity of halogenated substrates.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the comparative analysis of halide reactivity.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a 5-Bromoheterocycle
Materials:
-
5-Bromoheterocycle (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the 5-bromoheterocycle, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a 7-Chloroheterocycle
Materials:
-
7-Chloroheterocycle (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Glovebox or Schlenk line
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the 7-chloroheterocycle and the amine to the flask.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Conclusion
The choice between a 5-bromo and a 7-chloro substituent on a heterocyclic core is a strategic decision in synthetic planning. The higher reactivity of the C-Br bond allows for milder reaction conditions and often broader substrate scope with simpler catalytic systems. Conversely, the lower cost and greater availability of chlorinated starting materials make them attractive for large-scale synthesis. The continuous development of highly active palladium catalysts and ligands has significantly narrowed the reactivity gap, making the coupling of less reactive aryl chlorides increasingly viable.[1] A thorough understanding of these reactivity differences, coupled with careful optimization of reaction conditions, is paramount for the efficient and successful synthesis of complex heterocyclic molecules in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 5-bromo-7-chloro-1H-indole-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of a compliant and safe laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a halogenated organic compound. Adherence to these protocols is critical for mitigating risks to personnel and the environment, and for ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling and commingling of waste containing this compound must be conducted within a properly functioning chemical fume hood to prevent the inhalation of potentially harmful dust or vapors[2][3].
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Double nitrile or other chemically resistant gloves. | Prevents skin contact and subsequent irritation.[2] |
| Body Protection | A fully-buttoned laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[3] | Minimizes the risk of inhaling airborne particles that may cause respiratory irritation.[1] |
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste[2][4]. It is crucial to segregate this waste stream to prevent dangerous reactions and to facilitate proper disposal, which typically involves incineration by a licensed hazardous waste management company[2][3].
-
Waste Segregation :
-
Use a designated and clearly labeled waste container for "Halogenated Organic Waste"[2][4].
-
Do not mix this compound with non-halogenated organic wastes, acids, bases, or heavy metal wastes[2].
-
Keep it separate from strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides[2].
-
-
Waste Collection :
-
Solid Waste : Carefully place the solid this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) directly into the designated "Halogenated Organic Waste" container[4][5].
-
Solutions : If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution should be collected in the "Halogenated Organic Waste" container. If dissolved in a non-halogenated solvent, it must still be disposed of as halogenated waste due to the presence of bromine and chlorine atoms in the compound itself[4].
-
-
Container Labeling :
-
Storage of Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[2][4].
-
The container must be kept tightly closed except when adding waste[2].
-
Ensure the storage area is cool, dry, and well-ventilated, and the container is within secondary containment to prevent spills[2].
-
-
Final Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the hazardous waste[2][4].
-
Complete all required waste disposal forms or manifests as per your institution's and local regulations[4]. Disposal must be in accordance with all prevailing country, federal, state, and local regulations[6].
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for handling halogenated organic waste is consistently outlined. The key "experiment" is the proper segregation and collection of the waste, as described in the step-by-step disposal procedure above.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area[6].
-
Ensure adequate ventilation[6].
-
Wearing the appropriate PPE, absorb any solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders[6].
-
For solid spills, carefully sweep up the material with non-sparking tools and place it into the designated halogenated organic waste container[4].
-
Decontaminate the surfaces and any equipment by scrubbing with alcohol[6].
-
Dispose of all contaminated materials as hazardous waste according to the procedures outlined above[6].
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-bromo-7-chloro-1H-indole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and handling information for 5-bromo-7-chloro-1H-indole-2-carboxylic acid, a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for personal safety and to ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound and structurally similar compounds are classified as hazardous.[1][2] Key hazards include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In the event of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Seek immediate medical attention.[3]
-
After skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Get medical attention if irritation develops and persists.[3]
-
If inhaled: Remove to fresh air.[2][3] If not breathing, give artificial respiration.[2] Get medical attention.[2]
-
If swallowed: Rinse mouth with water.[2][3] Call a poison center or doctor/physician if you feel unwell.[3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.[1][3][4]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | ANSI Z87 certified with side shields.[5] |
| Goggles | Chemical splash goggles. | |
| Face Shield | Recommended when there is a risk of splashing.[6][7] | |
| Hand Protection | Gloves | Chemical-resistant nitrile or neoprene gloves.[7] Double gloving is recommended.[4] |
| Body Protection | Lab Coat | Long-sleeved, knee-length, and fully buttoned.[5] |
| Apron | Chemical-resistant apron for added protection.[5] | |
| Clothing | Long pants and closed-toe shoes.[4] | |
| Respiratory Protection | Respirator | An N95 dust mask or a respirator approved by NIOSH/MSHA or European Standard EN 149 is recommended, especially when handling the powder outside of a fume hood.[4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize exposure risk and maintain the chemical's stability.
Handling Protocol:
-
Preparation:
-
Dispensing and Use:
-
Post-Handling:
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3]
-
The recommended storage temperature is -20°C, and it should be protected from light.[4][8]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.[4]
Disposal Protocol:
-
Waste Collection:
-
Collect all waste, including unused material and contaminated disposables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container for halogenated organic waste.[4]
-
The label should include the full chemical name: "this compound".[4] Avoid using abbreviations.[4]
-
-
Waste Storage:
-
Final Disposal:
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. hazmatschool.com [hazmatschool.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. goldbio.com [goldbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
